TriDAP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H26N4O8 |
|---|---|
Molekulargewicht |
390.39 g/mol |
IUPAC-Name |
2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid |
InChI |
InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8?,9?,10+/m0/s1 |
InChI-Schlüssel |
FMNCPUGORYYCEM-AUXWQGHOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the role of TriDAP in innate immunity
An In-depth Technical Guide on the Role of TriDAP in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Ala-γ-D-Glu-meso-DAP (this compound), a key microbe-associated molecular pattern (MAMP), and its integral role in the activation of the innate immune system. We delve into the molecular mechanisms of its recognition by the cytosolic pattern recognition receptor (PRR) NOD1, detailing the subsequent canonical and non-canonical signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound-mediated immune responses, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and therapeutic development.
Introduction to this compound
This compound, chemically known as L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a tripeptide component of peptidoglycan (PGN) found in the cell walls of Gram-negative bacilli and certain Gram-positive bacteria[1]. As a breakdown product of bacterial cell walls, this compound serves as a crucial signal to the host's innate immune system, indicating the presence of bacterial pathogens. It is a specific agonist for the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor, an intracellular sensor that plays a pivotal role in maintaining immune homeostasis and orchestrating host defense[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | L-alanyl-g-D-glutamyl-meso-diaminopimelic acid | [1] |
| Molecular Formula | C₁₅H₂₆N₄O₈ | [1] |
| Molecular Weight | 390.39 g/mol | |
| Source | Synthetic | |
| Typical Working Conc. | 100 ng/ml - 10 µg/ml | |
| Solubility | 10 mg/ml in water |
The NOD1 Receptor and this compound Recognition
NOD1 is a member of the NOD-like receptor (NLR) family of cytosolic PRRs, which are critical for detecting intracellular danger signals. In its inactive state, NOD1 is autoinhibited by its C-terminal leucine-rich repeat (LRR) domain folding back onto the central nucleotide-binding domain (NBD).
The recognition of this compound occurs directly through the LRR domain of NOD1. This interaction induces a conformational change in NOD1, relieving the autoinhibition and promoting its oligomerization, which is the initial step for downstream signal transduction.
This compound-Mediated Signaling Pathways
Upon binding this compound, NOD1 initiates multiple downstream signaling pathways, leading to a robust inflammatory and antimicrobial response. These can be broadly categorized into canonical (NF-κB and MAPK) and non-canonical (Type I Interferon) pathways.
Canonical NF-κB and MAPK Activation
This is the most well-characterized pathway activated by this compound.
-
RIPK2 Recruitment : Activated NOD1 recruits the serine/threonine kinase RIPK2 (also known as RICK) via a homophilic CARD-CARD interaction.
-
IKK Complex Activation : RIPK2 undergoes poly-ubiquitination, which serves as a scaffold to recruit and activate the IκB kinase (IKK) complex.
-
NF-κB Translocation : The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus.
-
MAPK Activation : Concurrently, the signaling cascade also activates Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2.
-
Pro-inflammatory Gene Expression : In the nucleus, NF-κB and other transcription factors activated by MAPKs drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines (e.g., IL-8, CXCL2), and antimicrobial peptides.
Caption: Canonical NF-κB and MAPK signaling pathway activated by this compound.
Non-Canonical Type I Interferon (IFN) Pathway
In addition to the NF-κB pathway, this compound-mediated NOD1 activation can induce a Type I IFN response, which is crucial for antiviral defense.
-
TRAF3 Recruitment : Upon stimulation, RIPK2 associates with TRAF3 (TNF receptor-associated factor 3).
-
Kinase Activation : This complex recruits and activates the kinases TBK1 (TANK-binding kinase 1) and IKKε.
-
IRF7 Activation : TBK1/IKKε then phosphorylate the transcription factor IRF7 (Interferon Regulatory Factor 7).
-
IFN-β Production : Activated IRF7 translocates to the nucleus and induces the expression of Type I interferons, such as IFN-β.
Caption: Non-canonical Type I Interferon pathway activated by this compound.
Quantitative Analysis of this compound-Mediated Activation
The potency and binding kinetics of this compound have been characterized in various studies, providing a quantitative basis for its activity.
Table 2: Binding Affinities and Comparative Potency
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | Direct binding of this compound to NOD1 protein. | 34.5 µM | |
| Binding Affinity (Kd) | Binding of NOD1 to RIPK2 (basal). | 4.13 µM | |
| Binding Affinity (Kd) | Binding of NOD1 to RIPK2 (this compound-prebound). | 3.26 µM | |
| Relative Potency | NF-κB activation compared to iE-DAP (γ-D-Glu-mDAP). | ~3-fold higher |
Table 3: this compound-Induced Gene and Protein Expression Changes
| Cell Type | Stimulus | Analyte | Fold Increase | Time | Reference |
| Caco2-BBE | 5 mM this compound | IL-8 mRNA | 3.5 | 2 h | |
| A549 | 50 µM this compound | IL-8+ cells | 3.29 | 24 h | |
| A549 | This compound | IL-8 expression | 1.68 | 8 h | |
| PDL Cells | This compound (dose-dep.) | IL-6, IL-8 protein | Increased | 24 h | |
| Macrophages | Tri-DAP + LPS | TNF-α, IL-6, etc. | Synergistic | 1-4 h |
Key Experimental Protocols
Investigating the effects of this compound involves a range of cellular and molecular biology techniques. Below are protocols for key experiments.
HEK-Blue™ NOD1 Reporter Assay
-
Purpose : To quantify the activation of NOD1-dependent NF-κB signaling.
-
Methodology :
-
Cell Culture : Culture HEK-Blue™ NOD1 cells (HEK293 cells stably expressing human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter) according to the manufacturer's protocol.
-
Stimulation : Plate cells in a 96-well plate and allow them to adhere. Stimulate with varying concentrations of this compound (e.g., 100 ng/ml to 10 µg/ml) for 24 hours.
-
Detection : Collect the supernatant and add QUANTI-Blue™ solution, a SEAP detection reagent.
-
Quantification : Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer. The OD is directly proportional to NF-κB activation.
-
Western Blot for Signaling Pathway Activation
-
Purpose : To detect the phosphorylation and/or degradation of key signaling proteins like IκBα, p38, and ERK.
-
Methodology :
-
Cell Culture and Lysis : Grow cells (e.g., Caco-2, A549) to confluency. Stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-IκBα, anti-phospho-p38) and total protein controls.
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Purpose : To measure the direct binding affinity (Kd) between this compound and NOD1.
-
Methodology :
-
Chip Preparation : Immobilize purified recombinant NOD1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis : Flow different concentrations of this compound (the analyte) over the chip surface. A running buffer is used for baseline measurement.
-
Data Acquisition : Measure the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized ligand. This is recorded in real-time as a sensorgram.
-
Kinetic Analysis : Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: A generalized experimental workflow for studying this compound's effects.
Implications for Drug Development
The specific activation of NOD1 by this compound makes it a molecule of significant interest for therapeutic applications.
-
Vaccine Adjuvants : As a potent activator of innate immunity, this compound and its derivatives are being explored as adjuvants to enhance the efficacy of vaccines by promoting a stronger and more durable adaptive immune response.
-
Immunomodulators : Targeted activation of NOD1 in specific tissues, such as the lung or gut epithelium, could be harnessed to create an antiviral or antibacterial state. This is particularly relevant for developing host-directed therapies against respiratory infections.
-
Cancer Immunotherapy : The pro-inflammatory environment induced by NOD1 agonists can potentially be used to modulate the tumor microenvironment, turning "cold" tumors "hot" and making them more susceptible to checkpoint inhibitors and other immunotherapies.
Conclusion
This compound is a fundamental bacterial motif that serves as a potent and specific activator of the innate immune receptor NOD1. Its recognition triggers robust NF-κB, MAPK, and Type I IFN signaling, leading to a coordinated pro-inflammatory and antimicrobial response. A thorough understanding of its mechanism of action, supported by quantitative data and established experimental protocols, is essential for researchers and drug developers seeking to harness the therapeutic potential of NOD1 activation. Continued investigation into the nuances of this compound-mediated signaling will undoubtedly uncover new opportunities for innovative immunomodulatory therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
TriDAP's Mechanism of Action in NOD1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanism of L-Ala-γ-D-Glu-mDAP (TriDAP) in the activation of Nucleotide-binding Oligomerization Domain 1 (NOD1) signaling. NOD1, an intracellular pattern recognition receptor, plays a critical role in the innate immune response to bacterial components. This compound, a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, is a potent agonist of NOD1, triggering a signaling cascade that culminates in the production of inflammatory cytokines and other immune responses.[1][2] This guide provides a comprehensive overview of the signaling pathway, quantitative data on molecular interactions, detailed experimental protocols, and visual representations of the key processes.
Core Signaling Pathway
The activation of NOD1 by this compound initiates a well-defined signaling cascade. In its inactive state, NOD1 is thought to exist in a closed, autoinhibited conformation. The direct binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 is the initial and critical step in pathway activation.[3][4] This interaction induces a conformational change in NOD1, leading to its oligomerization.
The activated NOD1 oligomer then recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[5] This recruitment is essential for downstream signaling. The binding of this compound to NOD1 enhances the affinity of the NOD1-RIPK2 interaction.
Upon recruitment, RIPK2 undergoes autophosphorylation and polyubiquitination, which are critical for the activation of downstream signaling complexes. This leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK. The activation of these pathways results in the transcription and subsequent secretion of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the molecular interactions and cellular responses in the this compound-NOD1 signaling pathway.
| Interaction | Parameter | Value | Method | Reference |
| This compound - NOD1 Binding | Dissociation Constant (Kd) | 34.5 μM | Surface Plasmon Resonance | |
| NOD1 - RIPK2 Binding (without this compound) | Dissociation Constant (Kd) | 4.13 μM | Surface Plasmon Resonance | |
| NOD1 - RIPK2 Binding (with this compound) | Dissociation Constant (Kd) | 3.26 μM | Surface Plasmon Resonance |
| Functional Response | Parameter | Observation | Cell Type | Reference |
| NF-κB Activation | This compound vs. iE-DAP | ~3-fold higher activation with this compound | HEK-Blue™ NOD1 | |
| Cytokine Production (IL-8) | Dose-dependent increase | 50 µM this compound induced a 3.29-fold increase in IL-8+ cells | A549 lung epithelial cells | |
| Cytokine Production (IL-6 & IL-8) | Dose-dependent increase | Observed with this compound stimulation | Human Periodontal Ligament cells | |
| Gene Expression (IL-8 mRNA) | Fold Increase | 3.5-fold increase at 2 hours | Caco2-BBE cells |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding, the following diagrams created using the DOT language illustrate the core signaling pathway and a typical experimental workflow for studying this compound-induced NOD1 activation.
Caption: this compound-induced NOD1 signaling pathway.
Caption: Experimental workflow for studying NOD1 activation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the this compound-NOD1 signaling pathway.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor in response to this compound stimulation.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency. Cells stably expressing NOD1 and an NF-κB-luciferase reporter construct are ideal.
-
Reagents:
-
HEK293T cells
-
Plasmids: NF-κB-luciferase reporter, a constitutively active Renilla luciferase control (for normalization), and a human NOD1 expression vector (if not using a stable cell line).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (agonist).
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).
-
Lysis buffer.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with the NF-κB-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include an unstimulated control.
-
Incubate the cells for another 6-24 hours.
-
Lyse the cells using the provided lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines, such as IL-6 and IL-8, in the cell culture supernatant following this compound stimulation.
-
Cell Line: A variety of cell types can be used, including human alveolar macrophages, periodontal ligament cells, or epithelial cell lines like A549.
-
Reagents:
-
Selected cell line.
-
This compound.
-
ELISA kit specific for the cytokine of interest (e.g., human IL-8 ELISA kit). This typically includes a capture antibody, detection antibody, streptavidin-HRP, and substrate.
-
-
Protocol:
-
Seed cells in a 24- or 48-well plate and grow to the desired confluency.
-
Stimulate the cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include an unstimulated control.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This generally involves:
-
Coating a 96-well plate with the capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the collected cell culture supernatants.
-
Incubating with the biotinylated detection antibody.
-
Incubating with streptavidin-HRP.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine.
-
Pull-Down Assay for Protein-Protein Interaction
This in vitro technique is used to confirm the physical interaction between NOD1 and RIPK2, and how it might be influenced by this compound.
-
Reagents:
-
Purified, tagged "bait" protein (e.g., GST-NOD1 or His-NOD1).
-
Cell lysate containing the "prey" protein (e.g., from cells overexpressing RIPK2) or purified "prey" protein (e.g., RIPK2).
-
Affinity resin corresponding to the bait protein's tag (e.g., Glutathione-agarose for GST-tag, Ni-NTA agarose for His-tag).
-
This compound.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the prey protein (e.g., anti-RIPK2 antibody).
-
-
Protocol:
-
Incubate the purified, tagged bait protein (e.g., GST-NOD1) with the affinity resin to immobilize it.
-
Wash the resin to remove any unbound bait protein.
-
Incubate the immobilized bait protein with the cell lysate or purified prey protein in the presence or absence of this compound.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the bait protein and any interacting prey proteins from the resin.
-
Analyze the eluates by SDS-PAGE followed by Western blotting using an antibody specific for the prey protein (RIPK2) to detect the interaction.
-
This comprehensive guide provides a detailed understanding of the mechanism of action of this compound in NOD1 signaling, supported by quantitative data, visual diagrams, and robust experimental protocols to aid researchers in this field.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]
- 3. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of TriDAP: A Key Peptidoglycan Component in Innate Immunity
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today details the critical function of L-alanyl-D-glutamyl-meso-diaminopimelic acid (TriDAP), a key component of bacterial peptidoglycan, in activating the human innate immune system. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's interaction with the intracellular pattern recognition receptor NOD1 and the subsequent signaling cascades that are crucial for host defense against bacterial pathogens.
Introduction: this compound as a Microbe-Associated Molecular Pattern
This compound is a tripeptide motif, L-Ala-γ-D-Glu-meso-DAP, found within the peptidoglycan (PGN) structure of most Gram-negative bacteria and certain Gram-positive bacteria.[1] As a microbe-associated molecular pattern (MAMP), this compound is recognized by the host's innate immune system as a sign of bacterial presence, triggering a defensive response. Its primary intracellular sensor is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1]
This compound Recognition by NOD1: A High-Affinity Interaction
The interaction between this compound and the Leucine-Rich Repeat (LRR) domain of NOD1 is a critical initiating event in the innate immune response. This binding is specific and exhibits a notable affinity, which has been quantified using surface plasmon resonance (SPR).
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| This compound | NOD1 | Surface Plasmon Resonance (SPR) | 34.5 µM | [2] |
This direct binding induces a conformational change in NOD1, leading to its activation and the recruitment of downstream signaling molecules.[2]
The NOD1 Signaling Cascade Activated by this compound
Upon binding this compound, NOD1 activates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. A key downstream effector is the serine/threonine kinase RIPK2 (RICK), which is recruited to the activated NOD1. This interaction initiates signaling pathways that lead to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3]
NF-κB and MAPK Activation
The activation of NF-κB is a central event in the this compound-induced inflammatory response. This transcription factor, when activated, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes. Similarly, the activation of MAPK pathways, including p38 and JNK, contributes to the inflammatory response.
References
TriDAP and its Interaction with the NOD1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between L-Ala-γ-D-Glu-mDAP (TriDAP) and the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1, an intracellular pattern recognition receptor, is a key component of the innate immune system, recognizing peptidoglycan fragments from bacteria and triggering pro-inflammatory signaling cascades. This compound, a constituent of peptidoglycan from Gram-negative and certain Gram-positive bacteria, is a potent agonist of NOD1.[1] This document details the signaling pathways initiated by this compound-NOD1 engagement, presents quantitative data on their binding affinity and activation potential, and provides comprehensive experimental protocols for studying this interaction. The information herein is intended to serve as a valuable resource for researchers in immunology, infectious diseases, and drug development aimed at modulating NOD1 activity.
Introduction to NOD1 and this compound
The innate immune system relies on a class of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). Among these, the NOD-like receptors (NLRs) are cytosolic sensors crucial for identifying intracellular pathogens. NOD1 is a ubiquitously expressed NLR that recognizes a specific peptidoglycan motif, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2] this compound, or L-Ala-γ-D-Glu-mDAP, is a tripeptide containing the essential iE-DAP moiety and demonstrates a higher potency in activating NOD1-mediated signaling pathways compared to the minimal iE-DAP dipeptide.[1] Upon binding this compound, NOD1 undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of inflammatory cytokines and chemokines, thereby orchestrating an immune response.[2]
The NOD1 Signaling Pathway
The activation of NOD1 by this compound initiates a well-defined signaling cascade that is pivotal for the innate immune response to bacterial pathogens. This pathway ultimately leads to the activation of key transcription factors, NF-κB and AP-1 (via MAPKs), which drive the expression of pro-inflammatory genes.
Ligand Recognition and Receptor Oligomerization
In its inactive state, NOD1 is thought to exist in an auto-inhibited monomeric form within the cytoplasm. The leucine-rich repeat (LRR) domain of NOD1 is crucial for ligand recognition and is believed to fold back onto the central nucleotide-binding domain (NBD or NACHT) to maintain this inactive conformation. The interaction of this compound with the LRR domain of NOD1 is the initial and critical step in pathway activation. This binding event induces a conformational change in NOD1, alleviating the auto-inhibition and promoting the self-oligomerization of NOD1 monomers through their NACHT domains.
Recruitment and Activation of RIPK2
The oligomerized NOD1 platform serves as a scaffold for the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2; also known as RICK). This interaction is mediated by a homotypic interaction between the caspase activation and recruitment domains (CARD) present in both NOD1 and RIPK2. The binding of this compound to NOD1 enhances the affinity of the NOD1-RIPK2 interaction.
Downstream Activation of NF-κB and MAPK Pathways
Once recruited, RIPK2 is activated and undergoes polyubiquitination. This ubiquitinated RIPK2 then acts as a platform to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream signaling branches:
-
NF-κB Pathway: The TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-6 and IL-8.
-
MAPK Pathway: TAK1 also activates various Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 and ERK pathways. The activation of these pathways leads to the phosphorylation and activation of other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.
The following diagram illustrates the this compound-induced NOD1 signaling pathway:
Quantitative Data on this compound-NOD1 Interaction
The interaction between this compound and NOD1, as well as the subsequent protein-protein interactions in the signaling cascade, have been quantified using various biophysical and cell-based assays.
| Interaction | Method | Parameter | Value | Reference |
| This compound - NOD1 | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 34.5 µM | |
| This compound - NOD1 | Affinity | Low micromolar (~35 µM) | ||
| NOD1 - RIPK2 (without this compound) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 4.13 µM | |
| NOD1 - RIPK2 (with this compound) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 3.26 µM | |
| This compound vs. M-TriDAP Antiviral Potency | SARS-CoV-2 Infection Assay (A549-Dual cells) | Relative EC50 | This compound EC50 is 4-fold higher than M-TriDAP | |
| This compound vs. iE-DAP NF-κB Activation | Reporter Assay | Relative Potency | This compound exhibits a ~3-fold higher ability to activate NF-κB than iE-DAP |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-NOD1 interaction and downstream signaling events.
NOD1-Mediated NF-κB Activation Reporter Assay
This assay measures the activation of the NF-κB transcription factor in response to NOD1 agonists like this compound. It typically utilizes a reporter cell line, such as HEK293 cells, that stably or transiently expresses NOD1 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-responsive promoter.
Materials:
-
HEK-Blue™ hNOD1 cells (InvivoGen) or HEK293T cells
-
Plasmids: NF-κB-luciferase reporter, Renilla luciferase control (for dual-luciferase assays), human NOD1 expression vector (if using HEK293T)
-
Transfection reagent (e.g., FuGENE, XtremeGene9)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (InvivoGen)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega) or QUANTI-Blue™ Solution (for SEAP)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hNOD1 or HEK293T cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection (for HEK293T cells): Co-transfect the cells with the NF-κB-luciferase reporter, Renilla control plasmid, and NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Stimulation: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay:
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using QUANTI-Blue™ Solution and a spectrophotometer at 620-650 nm.
-
-
Data Analysis: Plot the normalized reporter activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
The following diagram outlines the workflow for the NF-κB reporter assay:
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules. In this context, it is used to quantify the interaction between this compound and NOD1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified NOD1 protein
-
This compound solution
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the purified NOD1 protein over the activated surface to allow for covalent coupling via amine groups.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized NOD1 surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of this compound binding to NOD1.
-
After each injection, allow for a dissociation phase where running buffer is flowed over the surface.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
The following diagram illustrates the SPR experimental workflow:
References
An In-depth Technical Guide to the TriDAP-NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a defensive response. Among these, the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) play a crucial role in recognizing intracellular microbial components. The TriDAP-NF-κB signaling pathway is a key component of this intracellular surveillance system, activated by the bacterial peptidoglycan fragment L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid (Tri-DAP). Tri-DAP is a constituent of the cell wall of most Gram-negative and certain Gram-positive bacteria.[1] Its detection by the cytosolic sensor NOD1 triggers a signaling cascade culminating in the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.
This technical guide provides a comprehensive overview of the core components, molecular mechanisms, and cellular outcomes of the this compound-NF-κB signaling pathway. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this critical innate immune pathway.
Core Components of the this compound-NF-κB Signaling Pathway
The activation of NF-κB by Tri-DAP is orchestrated by a series of key protein players that assemble into a signaling complex.
| Component | Full Name | Function |
| Tri-DAP | L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid | The activating ligand, a bacterial peptidoglycan fragment.[1] |
| NOD1 | Nucleotide-binding oligomerization domain-containing protein 1 | The intracellular sensor that directly recognizes Tri-DAP.[2] |
| RIPK2 | Receptor-interacting serine/threonine-protein kinase 2 (also known as RICK) | A crucial adaptor kinase that is recruited to activated NOD1.[3] |
| IKK Complex | IκB kinase complex (IKKα, IKKβ, NEMO/IKKγ) | A protein kinase complex that phosphorylates the inhibitor of NF-κB (IκB). |
| IκBα | Inhibitor of NF-κB alpha | An inhibitory protein that sequesters NF-κB in the cytoplasm. |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | A transcription factor that, upon activation, translocates to the nucleus to induce the expression of inflammatory genes.[4] |
| Ubiquitin E3 Ligases | e.g., cIAP1, cIAP2, XIAP | Enzymes that mediate the ubiquitination of RIPK2, a critical step for signal propagation. |
| PGLYRPs | Peptidoglycan Recognition Proteins | A family of proteins that can modulate NOD1 signaling, with both pro- and anti-inflammatory roles depending on the specific PGLYRP and context. |
Molecular Mechanism of Activation
The this compound-NF-κB signaling pathway is initiated by the direct binding of Tri-DAP to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm. This interaction induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the downstream adaptor kinase, RIPK2.
The interaction between NOD1 and RIPK2 is mediated by a homotypic interaction between their respective caspase activation and recruitment domains (CARDs). The binding of Tri-DAP to NOD1 enhances the affinity of the NOD1-RIPK2 interaction. Upon recruitment to the NOD1 signalosome, RIPK2 undergoes autophosphorylation and ubiquitination. This ubiquitination, primarily through K63-linked polyubiquitin chains mediated by E3 ligases such as cIAP1, cIAP2, and XIAP, is a critical step for the recruitment and activation of the IκB kinase (IKK) complex.
The activated IKK complex then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for proteasomal degradation, releasing the NF-κB dimer (typically p50/p65). The liberated NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory molecules.
Ubiquitination also plays a regulatory role in this pathway. The binding of ubiquitin to the CARD of NOD1 can compete with RIPK2 binding, suggesting a negative feedback mechanism to attenuate signaling.
Signaling Pathway Diagram
Caption: The this compound-NF-κB signaling pathway.
Quantitative Data
Quantitative understanding of the molecular interactions within the this compound-NF-κB pathway is crucial for developing targeted therapeutics. The following table summarizes key binding affinities and dose-response data.
| Interacting Molecules | Method | Dissociation Constant (Kd) / IC50 | Reference |
| Tri-DAP and NOD1 | Surface Plasmon Resonance (SPR) | 34.5 µM | |
| NOD1 and RIPK2 (in the absence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 4.13 µM | |
| NOD1 and RIPK2 (in the presence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 3.26 µM | |
| ML130 (NOD1 inhibitor) and NOD1-mediated NF-κB activation | Luciferase Reporter Assay | IC50: 0.52 µM | |
| Tri-DAP Dose-Response on Cytokine Production | |||
| Tri-DAP and IL-8 production in A549 cells (50 µM) | Flow Cytometry | ~3.3-fold increase in IL-8+ cells | |
| Tri-DAP and IL-6/IL-8 production in PDL cells (10 µg/mL) | ELISA | Significant increase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay is used to quantify NF-κB activation in response to Tri-DAP stimulation.
Principle: HEK293T cells are transiently co-transfected with a plasmid encoding a luciferase reporter gene under the control of an NF-κB response element and a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization. Upon stimulation with Tri-DAP, activated NF-κB binds to the response element and drives the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 75 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2.
-
Transfection: Prepare a transfection mix containing the NF-κB-luciferase reporter plasmid, a normalization control plasmid (e.g., pRL-TK), and a transfection reagent (e.g., FuGENE HD or PEI) in serum-free medium according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of Tri-DAP in assay medium. Replace the transfection medium with 100 µL of the Tri-DAP dilutions or control medium. Incubate for 5-6 hours at 37°C with 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay.
In Vitro RIPK2 Kinase Assay
This assay measures the kinase activity of RIPK2 and can be used to screen for inhibitors.
Principle: Recombinant RIPK2 is incubated with a substrate (e.g., myelin basic protein or a specific peptide) and ATP. The kinase activity is determined by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant RIPK2 enzyme, substrate, and ATP in the kinase buffer.
-
Reaction Setup: In a 384-well low-volume plate, add 1 µL of inhibitor or vehicle (e.g., 5% DMSO). Add 2 µL of diluted RIPK2 enzyme. Add 2 µL of the substrate/ATP mix.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the RIPK2 kinase activity.
Chromatin Immunoprecipitation (ChIP) for NF-κB Target Genes
ChIP is used to determine if NF-κB directly binds to the promoter of a specific target gene (e.g., IL-8) in response to Tri-DAP stimulation.
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to an NF-κB subunit (e.g., p65) is used to immunoprecipitate the NF-κB-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of the target gene promoter.
Protocol:
-
Cell Stimulation and Cross-linking: Stimulate cells (e.g., HEK293 or monocytic cells) with Tri-DAP for a specified time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p65 antibody or an IgG control overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., IL-8) and a negative control region.
-
Data Analysis: Calculate the enrichment of the target promoter in the p65 immunoprecipitated samples relative to the IgG control and the input chromatin.
Role in Disease and Therapeutic Targeting
Dysregulation of the this compound-NF-κB signaling pathway is implicated in the pathogenesis of several inflammatory diseases.
-
Crohn's Disease: Genetic variations in the NOD1 gene have been associated with susceptibility to Crohn's disease, a chronic inflammatory bowel disease. Aberrant activation of NOD1 in response to gut microbiota can contribute to the chronic intestinal inflammation characteristic of the disease.
-
Inflammatory Disorders: The pathway's central role in inflammation suggests its involvement in a broader range of inflammatory conditions.
The critical role of the NOD1-RIPK2 axis in inflammation makes it an attractive target for therapeutic intervention. Several small molecule inhibitors targeting either NOD1 or RIPK2 have been developed and are under investigation. These inhibitors aim to dampen the excessive inflammatory response driven by this pathway, offering potential therapeutic benefits for a variety of inflammatory diseases.
Conclusion
The this compound-NF-κB signaling pathway represents a fundamental mechanism of innate immunity, enabling the detection of bacterial components and the initiation of a protective inflammatory response. A detailed understanding of its core components, molecular interactions, and regulatory mechanisms is essential for elucidating its role in health and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and therapeutically modulate this critical signaling cascade. Future research will likely focus on the intricate interplay of this pathway with other innate immune signaling networks and the development of highly specific and potent inhibitors for the treatment of inflammatory disorders.
References
- 1. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
TriDAP's role in recognizing gram-negative bacteria
An In-depth Technical Guide to the Role of TriDAP in the Recognition of Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system has evolved sophisticated mechanisms to detect invading pathogens by recognizing conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). For Gram-negative bacteria, a key PAMP is the peptidoglycan (PGN) that constitutes their cell wall. This guide provides a detailed technical overview of L-Alanyl-γ-D-Glutamyl-meso-diaminopimelic acid (this compound), a specific substructure of Gram-negative bacterial PGN, and its central role in triggering host immune responses. We will explore the recognition of this compound by host pattern recognition receptors (PRRs), delineate the subsequent signaling cascades in both mammalian and Drosophila systems, present quantitative data on molecular interactions, and provide detailed experimental protocols for studying these pathways.
Introduction: this compound as a Key Bacterial Signature
This compound, chemically known as L-Ala-γ-D-Glu-mDAP, is a tripeptide motif that is an integral component of the peptidoglycan of most Gram-negative bacteria and certain Gram-positive bacilli.[1] PGN is a polymer essential for maintaining the structural integrity of the bacterial cell wall. The presence of diaminopimelic acid (DAP) in the third position of the peptide stem is a hallmark of this PGN type, distinguishing it from the lysine-type PGN typically found in Gram-positive bacteria. This compound and its derivatives are released during bacterial growth, division, and degradation, acting as potent molecular signals that alert the host to the presence of a Gram-negative bacterial infection.
Recognition of this compound and Downstream Signaling
The host immune system utilizes specific intracellular and transmembrane receptors to detect DAP-type PGN fragments like this compound. This recognition initiates distinct signaling pathways that culminate in the production of antimicrobial effectors.
The Mammalian NOD1 Pathway
In mammals, this compound is primarily recognized by the intracellular sensor Nucleotide-binding Oligomerization Domain 1 (NOD1). NOD1 is a member of the NOD-like receptor (NLR) family and serves as a crucial sentinel for cytosolic contamination with bacterial components.
Mechanism of Activation:
-
Direct Binding: this compound directly interacts with the leucine-rich repeat (LRR) domain at the C-terminus of NOD1.[2] This binding event is specific; NOD1 does not significantly interact with muramyl dipeptide (MDP), the minimal PGN motif from most bacteria that is recognized by NOD2.
-
Conformational Change and Oligomerization: Ligand binding is believed to induce a conformational change in NOD1, leading to its self-oligomerization.
-
RICK Recruitment and Phosphorylation: The activated NOD1 recruits the serine/threonine kinase RIP2 (also known as RICK) via a CARD-CARD (caspase activation and recruitment domain) interaction. The binding of this compound to NOD1 enhances the affinity of the NOD1-RICK interaction.
-
NF-κB and MAPK Activation: RICK, once activated, triggers downstream signaling cascades that lead to the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK1/2.
-
Cytokine Production: The activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8, which orchestrate the antibacterial response.
The Drosophila IMD Pathway
In the fruit fly Drosophila melanogaster, the recognition of DAP-type PGN is critical for activating the Immune Deficiency (IMD) pathway, which is the primary defense against Gram-negative bacteria.
Mechanism of Activation:
-
Receptor Recognition: The transmembrane receptor Peptidoglycan Recognition Protein LC (PGRP-LC) is the main sensor of DAP-type PGN, including monomeric forms like tracheal cytotoxin (TCT), which is a larger PGN fragment containing the this compound motif. Another protein, PGRP-LE, can act both extracellularly to synergize with PGRP-LC and intracellularly to detect cytosolic PGN.
-
Receptor Clustering and Imd Recruitment: PGN binding induces the clustering or dimerization of PGRP-LC, which triggers a conformational change in its intracellular domain. This leads to the recruitment of the central adaptor protein, Imd.
-
Signal Transduction and Relish Activation: The signal is transduced through a series of proteins, including FADD and the caspase Dredd, which ultimately leads to the cleavage and activation of the NF-κB transcription factor Relish.
-
Antimicrobial Peptide Production: Activated Relish translocates to the nucleus and drives the expression of a battery of potent antimicrobial peptides (AMPs), such as Diptericin, which are secreted into the hemolymph to kill invading bacteria.
Quantitative Data Presentation
The interactions between this compound and host proteins, as well as the downstream consequences, have been quantified in several studies.
Table 1: Binding Affinities in the NOD1 Pathway
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| NOD1 and Tri-DAP | Surface Plasmon Resonance (SPR) | 34.5 µM | |
| NOD1 and RICK (in absence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 4.13 µM | |
| NOD1 and RICK (in presence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 3.26 µM |
This data demonstrates that this compound binds directly to NOD1 and that this binding enhances the interaction between NOD1 and its downstream signaling partner RICK.
Table 2: Bioactivity of PGN Fragments
| Ligand | Receptor Target | Relative NF-κB Activation | Working Concentration Range | Reference |
| Tri-DAP | NOD1 | ~3-fold higher than iE-DAP | 100 ng/mL - 10 µg/mL | |
| iE-DAP (γ-D-Glu-mDAP) | NOD1 | Baseline for NOD1 agonists | N/A | |
| M-TriDAP | NOD1 (primarily), NOD2 (lesser extent) | Similar to Tri-DAP | 100 ng/mL - 10 µg/mL | |
| MDP | NOD2 | No significant NOD1 activation | N/A |
This comparison highlights the specificity of the receptors and indicates that the L-Ala residue in Tri-DAP significantly enhances its ability to activate NOD1 compared to the minimal iE-DAP dipeptide.
Detailed Experimental Protocols
Investigating the role of this compound requires a range of cellular and biochemical assays. The following are methodologies for key experiments.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus like this compound.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or intestinal epithelial cells (Caco-2) in appropriate media.
-
Co-transfect cells with three plasmids:
-
An expression plasmid for the receptor of interest (e.g., human NOD1).
-
A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
-
Stimulation:
-
24-48 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 5 µM) for a defined period (e.g., 30 to 120 minutes). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
-
Luminometry:
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as relative luciferase activity or fold induction over the unstimulated control.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding affinity (Kd).
Protocol (for NOD1-TriDAP interaction):
-
Chip Preparation:
-
Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
-
Ligand Immobilization:
-
Immobilize purified recombinant NOD1 protein onto the activated chip surface via amine coupling to a target density.
-
Deactivate remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of Tri-DAP (the analyte) in a suitable running buffer over the sensor surface at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase where only buffer flows over the chip.
-
-
Data Collection:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. The signal change is proportional to the mass bound to the surface.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Western Blot for Pathway Activation
This method detects changes in protein levels or post-translational modifications (like phosphorylation) that indicate pathway activation.
Protocol (for IκBα Degradation):
-
Cell Culture and Stimulation:
-
Grow cells (e.g., Caco-2) to near confluence.
-
Stimulate the cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for IκBα.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe the same membrane with an antibody for a housekeeping protein like β-actin or GAPDH.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the IκBα band intensity over time indicates its degradation and subsequent NF-κB activation.
-
Conclusion
This compound is a fundamental molecular pattern that enables the innate immune systems of diverse organisms, from insects to mammals, to specifically recognize the presence of Gram-negative bacteria. Its detection by NOD1 in mammals and the PGRP-LC/LE complex in Drosophila triggers powerful, evolutionarily conserved signaling cascades—the NOD1 and IMD pathways, respectively. These pathways rapidly mobilize defenses, including inflammatory cytokines and antimicrobial peptides, to combat the infection. A thorough understanding of the molecular interactions, signaling components, and regulatory mechanisms involved in this compound recognition is crucial for the development of novel immunomodulatory drugs, vaccine adjuvants, and therapeutic strategies against bacterial diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TriDAP Stimulation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TriDAP (L-Ala-γ-D-Glu-meso-DAP) is a tripeptide component of peptidoglycan found in the cell walls of certain Gram-negative and Gram-positive bacteria. As a microbe-associated molecular pattern (MAMP), this compound is a potent activator of the innate immune system in host cells. It is specifically recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This recognition event triggers a cascade of downstream signaling events, culminating in the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an innate immune response. Understanding the fundamental principles of this compound stimulation is crucial for research in immunology, infectious diseases, and the development of novel immunomodulatory therapeutics.
This technical guide provides a comprehensive overview of the core principles of this compound stimulation in cells, including the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Signaling Pathway of this compound Stimulation
This compound stimulation initiates a well-defined signaling cascade upon its recognition by the cytosolic receptor NOD1. The binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective CARD domains, is a critical step in the signal transduction process. The formation of the NOD1-RIPK2 complex facilitates the activation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The activation of these pathways leads to the transcription and subsequent secretion of various pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
Below is a diagram illustrating the canonical this compound-NOD1 signaling pathway.
Caption: The this compound-NOD1 signaling pathway, initiating with this compound recognition by NOD1 in the cytoplasm and culminating in the secretion of pro-inflammatory cytokines.
Quantitative Data on this compound Stimulation
The cellular response to this compound stimulation can be quantified through various assays, including measurements of gene expression, protein phosphorylation, and cytokine secretion. The following tables summarize key quantitative data from published studies.
Table 1: NF-κB Activation in Response to this compound
| Cell Line | Assay | This compound Concentration | Fold Induction of NF-κB Activity (relative to control) | Reference |
| HEK-Blue™ NOD1 | Luciferase Reporter Assay | 10 ng/mL | ~3 | |
| HEK-Blue™ NOD1 | Luciferase Reporter Assay | 100 ng/mL | ~10 | |
| Caco-2 BBE | Luciferase Reporter Assay | 5 mM | Significant increase at 30 and 120 min | [1] |
Table 2: Pro-inflammatory Cytokine and Chemokine Production Induced by this compound
| Cell Line | Cytokine/Chemokine | This compound Concentration | Incubation Time | Fold Increase / Concentration | Reference |
| Caco-2 BBE | IL-8 mRNA | 5 mM | 2 h | 3.5-fold increase | [1] |
| Human Periodontal Ligament (PDL) Cells | IL-6 | 10 µg/mL | 24 h | Dose-dependent increase | [2] |
| Human Periodontal Ligament (PDL) Cells | IL-8 | 10 µg/mL | 24 h | Dose-dependent increase | |
| Human Alveolar Macrophages | IL-1β, IL-6, TNF-α, IL-8 | 5 µg/mL | 24 h | Significant increase | |
| 3T3-L1 Adipocytes | MCP-1 | 10 ng/mL | 18 h | Significant increase | |
| 3T3-L1 Adipocytes | RANTES | 10 ng/mL | 18 h | Significant increase |
Table 3: MAPK Activation in Response to this compound
| Cell Line | Phosphorylated Protein | This compound Concentration | Incubation Time | Observation | Reference |
| Caco-2 BBE | p-ERK1/2 | 5 mM | 15-60 min | Rapid increase | |
| Caco-2 BBE | p-p38 | 5 mM | 15-60 min | Rapid increase | |
| Human Periodontal Ligament (PDL) Cells | p-IκB-α, p-p38, p-ERK | 10 µg/mL | 15-60 min | Induced phosphorylation |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the cellular response to this compound stimulation.
Experimental Workflow: Cytokine Quantification by ELISA
The following diagram outlines a typical workflow for measuring cytokine production in response to this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: A generalized workflow for the quantification of secreted cytokines from this compound-stimulated cells using a sandwich ELISA protocol.
Protocol 1: Quantification of IL-8 Secretion from Caco-2 BBE Cells by ELISA
Objective: To quantify the amount of IL-8 secreted by Caco-2 BBE intestinal epithelial cells following stimulation with this compound.
Materials:
-
Caco-2 BBE cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (L-Ala-γ-D-Glu-meso-DAP)
-
Phosphate-buffered saline (PBS)
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, recombinant IL-8 standard, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed Caco-2 BBE cells in a 24-well plate at a density of 2 x 10^5 cells per well and culture until they form a confluent monolayer (approximately 8 days).
-
Cell Stimulation:
-
Prepare a 5 mM solution of this compound in serum-free cell culture medium.
-
Wash the cell monolayers twice with sterile PBS.
-
Add 500 µL of the this compound solution or serum-free medium (as a negative control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a desired time course (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Collection: At each time point, collect the cell culture supernatant from each well. Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the cleared supernatants to fresh tubes and store at -80°C until the ELISA is performed.
-
ELISA Procedure:
-
Perform the human IL-8 ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the IL-8 capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a serial dilution of the recombinant IL-8 standard to the wells and incubate.
-
Wash the plate and add the biotinylated IL-8 detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution. Stop the reaction when a sufficient color has developed.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the recombinant IL-8 standards against their known concentrations.
-
Determine the concentration of IL-8 in the experimental samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Analysis of p38 MAPK Phosphorylation by Western Blot
Objective: To assess the activation of the p38 MAPK pathway in response to this compound stimulation by detecting the phosphorylated form of p38.
Materials:
-
Human Periodontal Ligament (PDL) cells
-
Complete cell culture medium
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Methodology:
-
Cell Culture and Stimulation:
-
Culture PDL cells in a 6-well plate until they reach 80-90% confluency.
-
Prepare a 10 µg/mL solution of this compound in serum-free medium.
-
Wash the cells with PBS and then stimulate with the this compound solution for various time points (e.g., 0, 15, 30, 60 minutes). A well with untreated cells (0 minutes) will serve as the negative control.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 to determine the relative level of p38 activation.
-
Conclusion
This compound is a key bacterial-derived molecule that elicits a robust innate immune response in a variety of cell types through the activation of the NOD1 signaling pathway. This guide has provided a detailed overview of the core principles of this compound stimulation, from the initial molecular recognition to the downstream cellular outcomes. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the fields of immunology and drug development, facilitating further investigation into the intricate mechanisms of innate immunity and the potential for therapeutic modulation of these pathways.
References
- 1. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of TriDAP Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Ala-γ-D-Glu-mDAP (Tri-DAP) is a tripeptide component of peptidoglycan found in the cell walls of Gram-negative and certain Gram-positive bacteria.[1] As a potent and specific agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain 1), Tri-DAP is a critical molecule in the initiation of the innate immune response to bacterial components.[1][2] Activation of NOD1 by Tri-DAP triggers a cascade of downstream signaling events, culminating in the expression of a wide array of pro-inflammatory and anti-microbial genes. This technical guide provides a comprehensive overview of the molecular pathways activated by Tri-DAP, details the key cellular outcomes, presents quantitative data on its effects, and outlines standard experimental protocols for studying its activity.
The Core Signaling Cascade of Tri-DAP Activation
The cellular response to Tri-DAP begins with its recognition by the cytosolic protein NOD1. This interaction initiates a well-defined signaling pathway leading to the activation of key transcription factors responsible for inflammatory gene expression.
1.1. NOD1 Recognition and Signal Initiation Upon entering the cell cytoplasm, Tri-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) via homophilic CARD-CARD interactions.[3]
1.2. Activation of NF-κB and MAPK Pathways The recruitment of RIP2 is the central node of the NOD1 signaling pathway. Activated RIP2 undergoes poly-ubiquitination, which serves as a scaffold to recruit downstream complexes. This leads to the activation of two primary signaling branches:
-
NF-κB Pathway: The RIP2-centered complex recruits and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and initiate the transcription of target genes. Tri-DAP demonstrates a roughly three-fold greater capacity to activate NF-κB compared to the smaller dipeptide agonist, iE-DAP.
-
MAPK Pathway: The activated RIP2-TAK1 complex also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, Tri-DAP stimulation has been shown to induce the phosphorylation and activation of p38 and ERK1/2. These kinases, in turn, can activate other transcription factors, such as AP-1 (Activator protein-1), which cooperate with NF-κB to drive a robust inflammatory response.
1.3. Interferon Response Pathway In certain cellular contexts, such as in lung epithelial cells, NOD1 activation can also engage with the mitochondrial antiviral-signaling protein (MAVS). This non-canonical pathway can lead to the activation of the interferon-sensitive response element (ISRE), promoting an antiviral state through the expression of interferon-stimulated genes (ISGs).
Cellular and Physiological Consequences
The activation of NF-κB and MAPK pathways by Tri-DAP results in significant changes in gene expression, leading to a variety of cellular responses.
2.1. Pro-inflammatory Cytokine and Chemokine Production The primary and most well-documented downstream effect of Tri-DAP activation is the robust production of pro-inflammatory mediators. These molecules signal the presence of bacterial components and recruit immune cells to the site of infection. Key mediators include:
-
Interleukin-8 (IL-8): A potent chemokine responsible for neutrophil recruitment.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.
-
Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine involved in systemic inflammation.
-
Interferon-stimulated genes (ISGs): Molecules like CXCL10 and ISG15 are upregulated, contributing to antiviral responses.
2.2. Modulation of Cellular Functions Beyond the canonical inflammatory response, Tri-DAP-induced signaling can modulate other cellular processes. For example, in human periodontal ligament stem cells (hPDLSCs), activation of NOD1 by Tri-DAP was shown to impair their osteogenic (bone-forming) potential through the phosphorylation of p38 MAPK.
2.3. Synergistic Interactions with Other Immune Pathways Tri-DAP/NOD1 signaling does not occur in isolation. It can act synergistically with signals from other pattern recognition receptors. For instance, co-stimulation of cells with Tri-DAP and agonists for Toll-like receptors (TLRs) or with cytokines like interferon-gamma (IFN-γ) can lead to a greatly amplified production of inflammatory cytokines compared to stimulation with either agent alone.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating the effects of Tri-DAP stimulation.
Table 1: Effect of Tri-DAP on Gene and Protein Expression
| Cell Type | Stimulus | Duration | Analyte | Fold Increase (vs. Control) | Reference |
|---|---|---|---|---|---|
| Caco2-BBE | 5 µg/mL Tri-DAP | 2 hours | IL-8 mRNA | 3.5 | |
| A549 | 50 µM Tri-DAP | 24 hours | IL-8+ Cells | 3.29 | |
| A549 | 50 µM Tri-DAP | 8 hours | IL-8 mRNA | 1.68 | |
| A549 | 50 µM M-TriDAP* | 8 hours | ISG15 mRNA | 148 | |
| PDL Cells | 0.1 µg/mL Tri-DAP + 0.1 µg/mL IFN-γ | 24 hours | IL-6 Protein | Significant synergistic increase |
*Note: M-TriDAP is a dual NOD1/NOD2 agonist.
Table 2: Typical Experimental Concentrations for Tri-DAP
| Parameter | Value | Reference |
|---|---|---|
| Working Concentration Range | 100 ng/mL - 10 µg/mL | |
| Molar Concentration Equivalence | ~250 nM - 25 µM | Calculated |
| Cell Viability | No significant cytotoxicity observed at 1 or 5 µg/mL in Caco-2 cells for 24h. | |
Key Experimental Protocols
Reproducible and robust methodologies are essential for studying the effects of Tri-DAP. The following sections detail common experimental protocols.
4.1. NF-κB Luciferase Reporter Assay This assay quantitatively measures the activation of the NF-κB transcription factor.
-
Objective: To quantify Tri-DAP-induced NF-κB transcriptional activity.
-
Methodology:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293, Caco2-BBE) in a 96-well plate. Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter and a control plasmid expressing Renilla luciferase (for normalization).
-
Stimulation: After 24 hours, replace the medium and stimulate the cells with various concentrations of Tri-DAP (e.g., 0.1 - 10 µg/mL) for a defined period (e.g., 6-24 hours).
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over unstimulated control cells.
-
4.2. Cytokine Quantification by ELISA Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines in cell culture supernatants.
-
Objective: To measure the amount of IL-6 or IL-8 protein secreted by cells in response to Tri-DAP.
-
Methodology:
-
Cell Culture & Stimulation: Plate cells (e.g., human periodontal ligament cells) in a 24-well plate and allow them to adhere.
-
Treatment: Stimulate the cells with Tri-DAP for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions for the specific cytokine (e.g., human IL-6 or IL-8). This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate, and finally adding a substrate to produce a colorimetric signal.
-
Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards.
-
4.3. MAPK Activation by Western Blot This protocol detects the activation of MAPK pathways by identifying their phosphorylated forms.
-
Objective: To detect the phosphorylation of p38 and ERK in response to Tri-DAP.
-
Methodology:
-
Cell Culture & Stimulation: Grow cells to near confluency. Stimulate with Tri-DAP (e.g., 10 µg/mL) for various short time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST). Incubate the membrane overnight with primary antibodies specific for the phosphorylated forms of the kinases (e.g., anti-phospho-p38, anti-phospho-ERK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with antibodies for total p38 and total ERK to confirm equal protein loading. Quantify band intensity to determine the relative increase in phosphorylation.
-
Conclusion
Tri-DAP is a powerful molecular probe for investigating the NOD1 signaling pathway. Its activation of NOD1 leads to a canonical innate immune response characterized by the activation of NF-κB and MAPK pathways and the subsequent production of key inflammatory mediators like IL-6, IL-8, and TNF-α. Furthermore, Tri-DAP-induced signaling can modulate other cellular functions and synergize with different immune pathways to mount a coordinated host defense. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to explore the intricate downstream effects of Tri-DAP activation and its role in health and disease.
References
TriDAP's involvement in host-pathogen interactions
An In-depth Technical Guide to TriDAP's Involvement in Host-Pathogen Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ala-γ-D-Glu-meso-diaminopimelic acid (this compound) is a tripeptide fragment of peptidoglycan derived from the cell walls of Gram-negative and select Gram-positive bacteria. As a distinct microbe-associated molecular pattern (MAMP), this compound is a critical activator of the host's innate immune system. Its recognition by the intracellular pattern recognition receptor (PRR), Nucleotide-binding Oligomerization Domain 1 (NOD1), triggers a cascade of signaling events essential for mounting an effective anti-bacterial defense. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-host interactions, details key signaling pathways, presents quantitative data on these interactions, and outlines detailed experimental protocols for their investigation.
Introduction: this compound as a Key Bacterial Ligand
The innate immune system relies on a suite of germline-encoded PRRs to detect conserved microbial structures. Among these, the NOD-like receptors (NLRs) are cytosolic sensors crucial for detecting intracellular bacterial components.[1][2] this compound (L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid) is a structural motif within the peptidoglycan (PGN) of most Gram-negative bacteria and certain Gram-positive bacilli.[3] During bacterial infection, turnover, or degradation, PGN fragments like this compound are released and can enter the host cell cytoplasm. Inside the cell, this compound is specifically recognized by NOD1, initiating pro-inflammatory and anti-microbial responses. This specific interaction makes the this compound-NOD1 axis a focal point for understanding host defense and a potential target for therapeutic modulation.
The this compound-NOD1 Signaling Cascade
The host response to this compound involves its entry into the cell, direct recognition by NOD1, and the activation of downstream signaling pathways that culminate in the expression of inflammatory mediators.
Cellular Uptake
For this compound to be recognized by the cytosolic receptor NOD1, it must first cross the host cell membrane. While the precise mechanisms are still under investigation, the proton-coupled oligopeptide transporter PepT1, which is highly expressed in the small intestine, has been shown to efficiently transport this compound into intestinal epithelial cells. In inflammatory conditions like Crohn's disease, aberrant expression of PepT1 in the colon can lead to increased intracellular loading of bacterial peptides, including this compound, potentially exacerbating inflammation.
Direct Recognition and NOD1 Activation
Once inside the cytoplasm, this compound directly interacts with the leucine-rich repeat (LRR) domain of NOD1. This binding event is believed to induce a conformational change in NOD1, relieving the autoinhibitory state maintained by the LRR domain and promoting its oligomerization. This activation step is the crucial initiation point for all downstream signaling events.
Downstream Signaling Pathways
Activated NOD1 serves as a scaffold to recruit and activate downstream signaling molecules, primarily the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2, also known as RICK).
2.3.1. The Canonical NF-κB Pathway
The most well-characterized outcome of NOD1 activation is the potent induction of the NF-κB pathway.
-
RIPK2 Recruitment: Activated NOD1 recruits RIPK2 through a homophilic CARD-CARD (Caspase Activation and Recruitment Domain) interaction. The binding of this compound to NOD1 enhances this association.
-
IKK Complex Activation: RIPK2 undergoes autophosphorylation and ubiquitination, which serves as a platform to recruit and activate the IκB kinase (IKK) complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This unmasks the nuclear localization signal on the NF-κB transcription factor, allowing it to translocate to the nucleus.
-
Gene Expression: In the nucleus, NF-κB drives the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8, CXCL2).
Caption: this compound-induced canonical NF-κB signaling pathway.
2.3.2. Mitogen-Activated Protein Kinase (MAPK) Pathway
In addition to NF-κB, this compound stimulation of NOD1 also activates MAPK pathways. In intestinal epithelial cells, this compound has been shown to induce the rapid phosphorylation and activation of ERK1/2 and p38. These kinases can contribute to the inflammatory response, in part by stabilizing the mRNA of cytokines like IL-8, thus amplifying their production.
Caption: this compound-induced MAPK (p38 and ERK) signaling pathway.
2.3.3. Type I Interferon (IFN) Pathway
Recent evidence indicates that NOD1 activation can also induce a type I IFN response, a pathway traditionally associated with antiviral immunity. Stimulation of cells with this compound can lead to the production of IFN-β in a RIPK2-dependent manner. This expands the role of NOD1 beyond a purely antibacterial sensor and suggests its involvement in broader immune surveillance.
Quantitative Analysis of this compound-Mediated Interactions
The interactions within the this compound signaling pathway have been quantified, providing valuable data for modeling and drug development.
| Interaction Parameter | Molecules Involved | Method | Value | Reference(s) |
| Binding Affinity (Kd) | This compound ↔ NOD1 | SPR | ~30 - 34.5 µM | |
| Binding Affinity (Kd) | NOD1 ↔ RIPK2 (Basal) | SPR | 4.13 µM | |
| Binding Affinity (Kd) | This compound-NOD1 ↔ RIPK2 | SPR | 3.26 µM | |
| Table 1: Binding affinities in the initial this compound recognition complex. SPR: Surface Plasmon Resonance. |
| Cell Type | Ligand | Concentration | Response Metric | Fold Change / Effect | Reference(s) |
| HEK293 | This compound vs. iE-DAP | N/A | NF-κB Activation | ~3-fold higher for this compound | |
| Caco2-BBE | This compound | 5 µg/mL | IL-8 mRNA (2 hrs) | ~3.5-fold increase | |
| Human PDL Cells | This compound | 0.01-1 µg/mL | IL-6 & IL-8 Production | Dose-dependent increase | |
| A549-Dual | This compound | N/A | IL-8 Expression (8 hrs) | 1.68-fold increase | |
| A549-Dual | M-TriDAP | N/A | ISG15 Expression (8 hrs) | 148-fold increase | |
| Table 2: Summary of quantitative cellular responses to NOD1 agonists. PDL: Periodontal Ligament. |
Key Experimental Protocols
Investigating the this compound-NOD1 axis requires specific cellular and biochemical assays. Below are methodologies for key experiments.
Protocol: NF-κB Reporter Assay using HEK-Blue™-NOD1 Cells
This assay quantifies NF-κB activation upon NOD1 stimulation.
-
Cell Culture: Culture HEK-Blue™-hNOD1 cells (InvivoGen) according to the manufacturer's protocol, using media containing the appropriate selection antibiotics.
-
Cell Seeding: Plate cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of this compound (e.g., 0.1 ng/mL to 10 µg/mL) in fresh cell culture medium. Replace the old medium with 180 µL of fresh medium. Add 20 µL of the this compound dilutions to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., TNF-α).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
Detection: The reporter gene is secreted embryonic alkaline phosphatase (SEAP). Prepare the QUANTI-Blue™ detection reagent (InvivoGen) according to the manual.
-
Measurement: Add 20 µL of the cell supernatant from each well to 180 µL of the QUANTI-Blue™ reagent in a new flat-bottom 96-well plate. Incubate at 37°C for 1-3 hours.
-
Data Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. NF-κB activation is directly proportional to the SEAP level.
Protocol: Cytokine Quantification by ELISA
This protocol measures the concentration of secreted cytokines (e.g., IL-8) in the cell supernatant.
-
Cell Culture and Stimulation: Seed cells (e.g., Caco-2, A549) in a 24-well plate and grow to ~80-90% confluency. Stimulate with this compound at the desired concentration (e.g., 5 µg/mL) for a specified time course (e.g., 2, 8, 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.
-
ELISA Procedure: Use a commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 DuoSet, R&D Systems). Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and the collected cell supernatants to the wells.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
Protocol: Western Blot Analysis of Pathway Activation
This method detects the phosphorylation of kinases (p-ERK, p-p38) or the degradation of inhibitor proteins (IκBα) as markers of pathway activation.
-
Cell Lysis: After stimulating cells with this compound for a short time course (e.g., 0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38, anti-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin, GAPDH) or the total form of the protein (e.g., total p38).
Caption: General experimental workflow for studying this compound effects.
Comparative Recognition of PGN Fragments
This compound is part of a family of related PGN-derived molecules that are differentially recognized by the host.
-
iE-DAP (γ-D-Glu-meso-DAP): This dipeptide is the minimal motif required for NOD1 recognition. However, this compound, which contains an additional L-Ala residue, exhibits a significantly higher potency in activating NOD1 (approximately 3-fold).
-
M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP): This muramyl tripeptide is a larger PGN fragment. It is recognized primarily by NOD1 but can also be sensed to a lesser extent by NOD2. It activates NF-κB at levels similar to this compound.
-
MDP (Muramyl Dipeptide): This is the canonical ligand for NOD2 and is found in the PGN of nearly all bacteria. It is not recognized by NOD1.
Caption: Specificity of PGN fragments for NOD1 and NOD2 receptors.
Implications for Research and Drug Development
The specificity of the this compound-NOD1 interaction has significant implications:
-
Host Defense: Understanding this pathway is crucial for elucidating how the host defends against Gram-negative pathogens like Helicobacter pylori and enteroinvasive E. coli.
-
Inflammatory Disease: Dysregulation of NOD1 signaling is implicated in inflammatory conditions, particularly in the gut. Targeting this pathway could offer therapeutic benefits for diseases like IBD.
-
Drug Development:
-
NOD1 Agonists: Synthetic NOD1 agonists, such as C12-iE-DAP (a lipophilic derivative of iE-DAP), are potent immune stimulators. They are being explored as vaccine adjuvants to enhance adaptive immune responses.
-
NOD1 Antagonists: Small molecule inhibitors of the NOD1 pathway could serve as anti-inflammatory agents to treat diseases characterized by excessive NOD1-driven inflammation.
-
Conclusion
This compound is a potent and specific activator of the intracellular innate immune receptor NOD1. The recognition of this bacterial peptidoglycan fragment triggers robust NF-κB and MAPK signaling, leading to a pro-inflammatory response that is vital for controlling bacterial infections. The detailed molecular understanding of this host-pathogen interaction, supported by quantitative biophysical and cellular data, provides a solid foundation for researchers and drug developers. Continued exploration of the this compound-NOD1 axis will undoubtedly uncover new insights into innate immunity and pave the way for novel immunomodulatory therapies.
References
Foundational Research on TriDAP and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TriDAP (L-Ala-γ-D-Glu-meso-DAP) is a key peptidoglycan (PGN) motif found predominantly in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria. As an important pathogen-associated molecular pattern (PAMP), this compound is recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This recognition event triggers a signaling cascade that culminates in the production of pro-inflammatory mediators, playing a crucial role in the innate immune response to bacterial infections. This technical guide provides an in-depth overview of the foundational research on this compound and its role in inflammation, focusing on core signaling pathways, quantitative experimental data, and detailed methodologies for key experiments.
Core Signaling Pathways
Upon entering the host cell cytoplasm, this compound directly binds to the leucine-rich repeat (LRR) domain of NOD1. This interaction induces a conformational change in NOD1, leading to its activation and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent activation of RIPK2 is a critical node in the signaling cascade, initiating downstream pathways that lead to the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).
NF-κB Activation Pathway
The activation of NF-κB is a central event in this compound-induced inflammation. Upon recruitment to activated NOD1, RIPK2 undergoes ubiquitination, which serves as a scaffold for the recruitment of the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines.
MAPK Activation Pathway
In addition to the NF-κB pathway, this compound-NOD1 signaling also leads to the activation of MAPKs, including ERK (extracellular signal-regulated kinase) and p38. The activation of these kinases is also dependent on RIPK2. Activated MAPKs can phosphorylate and activate other transcription factors, such as AP-1 (Activator protein 1), which can work in concert with NF-κB to regulate the expression of inflammatory genes.
Quantitative Data on this compound-Induced Inflammatory Responses
The following tables summarize quantitative data from various studies on the inflammatory response induced by this compound in different cell types.
| Cell Type | This compound Concentration | Cytokine/Chemokine | Secretion Level (pg/mL) | Reference |
| Human Periodontal Ligament Cells | 1 µg/mL | IL-6 | ~1500 | [1][2] |
| 10 µg/mL | IL-6 | ~2500 | [1][2] | |
| 1 µg/mL | IL-8 | ~3000 | [1] | |
| 10 µg/mL | IL-8 | ~5000 | ||
| Human Alveolar Macrophages | 5 µg/mL | IL-1β | Not specified | |
| 5 µg/mL | IL-6 | Not specified | ||
| 5 µg/mL | TNF-α | Not specified | ||
| 5 µg/mL | IL-8 | Not specified | ||
| 3T3-L1 Pre-adipocytes | 10 ng/mL | MCP-1 | Significant increase | |
| 10 ng/mL | RANTES | Significant increase | ||
| THP-1 Monocyte-like Cells | 10 ng/mL | MCP-1 | Significant increase | |
| 10 ng/mL | TNF-α | Significant increase |
| Cell Type | This compound Concentration | Response | Fold Increase | Reference |
| A549 Lung Epithelial Cells | 10 µM | % of IL-8+ cells | ~2.5 | |
| 50 µM | % of IL-8+ cells | ~3.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the inflammatory effects of this compound.
Experimental Workflow: Cytokine Measurement by ELISA
Protocol: this compound Stimulation of THP-1 Macrophages for Cytokine ELISA
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA and rest for 24 hours.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile water or cell culture medium.
-
Prepare serial dilutions of this compound to achieve final concentrations ranging from 10 ng/mL to 10 µg/mL.
-
Remove the medium from the differentiated THP-1 cells and add the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine ELISA:
-
After incubation, carefully collect the cell culture supernatants.
-
Perform ELISAs for specific cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP and then a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Experimental Workflow: NF-κB Luciferase Reporter Assay
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well the day before transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
This compound Stimulation and Luciferase Assay:
-
Stimulate the transfected cells with various concentrations of this compound for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Experimental Workflow: Western Blot for Phosphorylated MAPKs
Protocol: Western Blot for Phospho-ERK and Phospho-p38
-
Cell Lysis and Protein Quantification:
-
Seed cells (e.g., macrophages, epithelial cells) in 6-well plates and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) or phosphorylated p38 (p-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK and total p38.
-
Conclusion
The recognition of this compound by NOD1 is a fundamental mechanism of the innate immune system for detecting the presence of bacteria and initiating an inflammatory response. This response is primarily mediated through the activation of NF-κB and MAPK signaling pathways, leading to the production of a variety of pro-inflammatory cytokines and chemokines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in inflammation and to develop novel therapeutics targeting this pathway.
References
Methodological & Application
Application Notes and Protocols for TriDAP Stimulation in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TriDAP (L-Ala-γ-D-Glu-mDAP) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] Activation of NOD1 by this compound triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines.[2][3] This makes this compound a valuable tool for studying innate immunity, host-pathogen interactions, and for the screening and development of novel immunomodulatory drugs.
These application notes provide detailed protocols for the use of this compound to stimulate in vitro cell cultures, with a focus on assessing cellular responses through NF-κB activation, cytokine production, and MAPK signaling.
Data Presentation
Table 1: Recommended Working Concentrations for this compound Stimulation
| Parameter | Recommended Range | Reference(s) |
| Working Concentration | 100 ng/mL - 10 µg/mL | [4] |
| Optimal Concentration (Caco-2 cells) | 5 mM (Note: this is likely a typo in the source, µM is more probable) | |
| Effective Concentration (HEK-Blue™ NOD1 cells) | 1 ng/mL - 1000 ng/mL |
Table 2: Typical Stimulation Times for Downstream Analysis
| Assay | Cell Type | Stimulation Time | Reference(s) | |---|---|---| | NF-κB (IκB-α degradation) | Caco-2 BBE | 15 - 120 minutes | | | NF-κB (luciferase reporter) | Caco-2 BBE | 30 - 120 minutes | | | NF-κB (luciferase reporter) | HEK293 | 5 - 24 hours | | | MAPK (p38, ERK1/2 phosphorylation) | Caco-2 BBE | 15 - 120 minutes | | | Cytokine (IL-8) mRNA | Caco-2 BBE | 2 hours | | | Cytokine (IL-8) protein secretion | Not Specified | 24 hours | |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD1 signaling pathway activated by this compound and a general experimental workflow for in vitro stimulation studies.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, endotoxin-free water to a stock concentration of 1-10 mg/mL. For example, add 1 mL of sterile water to 1 mg of this compound to make a 1 mg/mL stock solution.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Cell Culture and Seeding
This protocol is a general guideline and should be optimized for your specific cell line.
For Caco-2 Cells:
-
Culture Medium : Maintain Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Sodium Pyruvate.
-
Passaging : Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for cell detachment.
-
Seeding for Stimulation :
-
For 96-well plates, a seeding density of 2.1 x 10^5 cells/cm^2 has been used for a 7-day culture model. For shorter-term experiments, a density of 1 x 10^4 to 4 x 10^4 cells/well is a good starting point.
-
For larger formats (e.g., 6-well plates), seed at a density that will result in a confluent monolayer at the time of stimulation.
-
For HEK293-based NF-κB Reporter Cells (e.g., HEK-Blue™ hNOD1):
-
Culture Medium : Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.
-
Seeding for Stimulation : Seed cells in a 96-well plate at a density of approximately 30,000 to 50,000 cells per well in 100 µL of culture medium. Incubate overnight before stimulation.
This compound Stimulation Protocol
-
Prepare this compound Working Solutions : On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 100 ng/mL, 1 µg/mL, 10 µg/mL).
-
Cell Stimulation :
-
For adherent cells, carefully remove the culture medium from the wells.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (culture medium without this compound).
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (refer to Table 2). The incubation time will depend on the downstream assay.
-
Downstream Analysis Protocols
-
Stimulation : Follow the stimulation protocol as described above for the desired time (typically 5-24 hours).
-
Luciferase Assay :
-
After incubation, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol (e.g., ONE-Step™ Luciferase Assay System).
-
Add an equal volume of the luciferase reagent to each well (e.g., 100 µL).
-
Incubate at room temperature for approximately 15 minutes with gentle rocking.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis : Subtract the background luminescence (from cell-free wells) from all readings. The fold induction of NF-κB activity can be calculated by dividing the luminescence of the stimulated wells by the luminescence of the unstimulated control wells.
-
Supernatant Collection : After the desired stimulation period (e.g., 24 hours), carefully collect the cell culture supernatant from each well.
-
Supernatant Storage : If not assayed immediately, store the supernatants at -80°C. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure :
-
Perform the ELISA for human IL-8 according to the manufacturer's instructions for your specific kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis : Generate a standard curve using the recombinant IL-8 standards. Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.
-
Cell Lysis : After stimulation (e.g., 15-120 minutes), place the plate on ice and wash the cells once with ice-cold PBS.
-
Protein Extraction : Add an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : To normalize the data, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and total p38. The band intensities can be quantified using image analysis software.
Applications in Drug Development
The this compound stimulation protocol is a valuable tool in various stages of drug discovery and development:
-
Target Identification and Validation : Studying the NOD1 signaling pathway in response to this compound can help identify and validate new molecular targets for immunomodulatory drugs.
-
High-Throughput Screening : The NF-κB luciferase reporter assay is amenable to high-throughput screening of compound libraries to identify inhibitors or enhancers of the NOD1 pathway.
-
Lead Optimization : The protocols described here can be used to characterize the potency and efficacy of lead compounds in a cellular context.
-
Mechanism of Action Studies : These assays can help elucidate the mechanism of action of novel drug candidates by assessing their effects on specific downstream events such as cytokine production and MAPK activation.
-
Preclinical Research : In vitro stimulation models using this compound can provide valuable data on the potential immunomodulatory effects of drug candidates before moving into in vivo studies.
References
Application Notes and Protocols for Utilizing Tri-DAP in HEK-Blue™ NOD1 Reporter Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Tri-DAP (L-Ala-γ-D-Glu-mDAP), a potent NOD1 agonist, with HEK-Blue™ NOD1 reporter cells. This document outlines the principles of the assay, detailed experimental protocols, and data interpretation. The HEK-Blue™ NOD1 cell line is a powerful tool for studying the activation of the NF-κB signaling pathway in response to NOD1 ligands. Tri-DAP, a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, serves as a specific activator of the intracellular pattern recognition receptor NOD1.[1][2] The protocols provided herein will enable researchers to reliably screen for NOD1 agonists and antagonists, and to investigate the intricacies of the NOD1 signaling cascade.
Introduction
The innate immune system relies on a class of proteins known as pattern recognition receptors (PRRs) to detect invading pathogens. Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key intracellular PRR that recognizes specific motifs found in bacterial peptidoglycan.[3] Specifically, NOD1 detects the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is a constituent of the cell wall of most Gram-negative and certain Gram-positive bacteria.[3] Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a tripeptide that contains the iE-DAP motif and is a potent activator of NOD1.
HEK-Blue™ NOD1 cells are engineered human embryonic kidney (HEK293) cells that stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB binding sites. Upon activation of NOD1 by a ligand such as Tri-DAP, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB. Activated NF-κB then drives the expression and secretion of SEAP into the cell culture supernatant. The level of SEAP activity is readily quantifiable using a colorimetric substrate and is directly proportional to the extent of NOD1 activation.
This document provides detailed protocols for the culture of HEK-Blue™ NOD1 cells, the preparation and application of Tri-DAP, and the subsequent measurement of NOD1 activation through the SEAP reporter assay.
Materials and Reagents
-
HEK-Blue™ hNOD1 Cells (InvivoGen, cat. code: hkb-hnod1)
-
Tri-DAP (L-Ala-γ-D-Glu-mDAP) (InvivoGen, cat. code: tlrl-tdap)
-
HEK-Blue™ Detection Medium (InvivoGen, cat. code: hb-det2)
-
DMEM, high glucose, with 4 mM L-glutamine, 25 mM HEPES
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Normocin™ (InvivoGen, cat. code: ant-nr-1)
-
Zeocin™ (InvivoGen, cat. code: ant-zn-1)
-
Blasticidin (InvivoGen, cat. code: ant-bl-1)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, endotoxin-free water
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Experimental Protocols
Cell Culture and Maintenance of HEK-Blue™ NOD1 Cells
-
Growth Medium Preparation:
-
DMEM
-
10% (v/v) heat-inactivated FBS
-
50 U/mL penicillin
-
50 µg/mL streptomycin
-
100 µg/mL Normocin™
-
100 µg/mL Zeocin™
-
10 µg/mL Blasticidin
-
-
Cell Thawing and Propagation:
-
Rapidly thaw the vial of frozen HEK-Blue™ NOD1 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Passaging:
-
Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the growth medium and wash the cell monolayer with sterile PBS.
-
Detach the cells by gentle tapping of the flask or by using a cell scraper. Note: Do not use trypsin as it can damage the cell surface receptors.
-
Resuspend the cells in fresh growth medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
Preparation of Tri-DAP Stock Solution
-
Tri-DAP is supplied as a lyophilized powder.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile, endotoxin-free water to the vial. For example, add 1 mL of water to a 1 mg vial.
-
Mix by vortexing until the powder is completely dissolved.
-
The stock solution can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
HEK-Blue™ NOD1 Cell Stimulation Assay
-
The day before the experiment, seed the HEK-Blue™ NOD1 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 180 µL of growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Tri-DAP in growth medium. A typical working concentration range for Tri-DAP is 100 ng/mL to 10 µg/mL.
-
Add 20 µL of the diluted Tri-DAP solutions to the appropriate wells of the 96-well plate containing the cells.
-
Include a negative control (cells with medium only) and a positive control (e.g., a known NOD1 agonist).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
SEAP Reporter Assay and Data Analysis
-
After the incubation period, prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well of the 96-well plate to a new 96-well flat-bottom plate.
-
Add 180 µL of the prepared HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-4 hours. The development of a purple/blue color indicates SEAP activity.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
The results can be expressed as the fold increase in SEAP activity over the negative control.
Data Presentation
The following table provides representative data from a dose-response experiment using Tri-DAP to stimulate HEK-Blue™ NOD1 cells.
| Tri-DAP Concentration (µg/mL) | SEAP Activity (OD 640 nm) | Fold Induction (over control) |
| 0 (Control) | 0.150 | 1.0 |
| 0.1 | 0.450 | 3.0 |
| 0.5 | 0.900 | 6.0 |
| 1 | 1.350 | 9.0 |
| 5 | 1.800 | 12.0 |
| 10 | 1.850 | 12.3 |
Signaling Pathway and Experimental Workflow
NOD1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the recognition of Tri-DAP by NOD1, leading to the activation of NF-κB.
Caption: NOD1 signaling pathway initiated by Tri-DAP.
Experimental Workflow
The diagram below outlines the key steps of the experimental protocol for using Tri-DAP with HEK-Blue™ NOD1 cells.
Caption: Experimental workflow for Tri-DAP stimulation of HEK-Blue™ NOD1 cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no SEAP signal | - Cells are not healthy or have been passaged too many times. | - Use a fresh vial of cells. Do not passage cells more than 20 times. |
| - Incorrect concentration of Tri-DAP. | - Verify the concentration of the Tri-DAP stock solution and prepare fresh dilutions. | |
| - Insufficient incubation time. | - Increase the incubation time after adding Tri-DAP (up to 24 hours) and after adding the detection medium (up to 4 hours). | |
| High background signal | - Contamination of cell culture. | - Check for microbial contamination. Use Normocin™ in the growth medium. |
| - Serum alkaline phosphatase activity. | - Ensure that the FBS used is heat-inactivated. | |
| Inconsistent results | - Uneven cell seeding. | - Ensure a single-cell suspension before seeding and mix the plate gently after seeding. |
| - Pipetting errors. | - Use calibrated pipettes and be careful when preparing serial dilutions and adding reagents. |
Conclusion
The combination of Tri-DAP and HEK-Blue™ NOD1 reporter cells provides a robust and sensitive system for studying NOD1 activation and the downstream NF-κB signaling pathway. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively utilize this assay in their studies of innate immunity and for the discovery of novel modulators of the NOD1 pathway. By following these guidelines, researchers can obtain reliable and reproducible data, contributing to a deeper understanding of the role of NOD1 in health and disease.
References
Determining the Optimal TriDAP Dose-Response Curve: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid (TriDAP) is a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor crucial for the innate immune response.[1] Activation of NOD1 by this compound triggers a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1] Understanding the dose-response relationship of this compound is critical for its use in research and potential therapeutic applications. This document provides detailed protocols for determining the optimal this compound dose-response curve using common cell-based assays: an NF-κB reporter assay and a cytokine release assay.
Data Presentation
The following tables summarize quantitative data for this compound-induced cellular responses. This data is essential for experimental design and interpretation of results.
Table 1: this compound Dose-Response for NF-κB Activation
| Cell Line | Assay Type | Endpoint | EC50 | Working Concentration Range | Reference |
| HEK293 | NF-κB Luciferase Reporter | Luciferase Activity | Not explicitly stated, but robust activity seen at 7.5 nM | 100 ng/ml - 10 µg/ml | [1] |
| A549-Dual™ | NF-κB SEAP Reporter | SEAP Activity | Not explicitly stated, but significant activation observed | Not specified | [2] |
Table 2: this compound Dose-Response for Cytokine Release
| Cell Line/Type | Cytokine | Assay Type | EC50 | Working Concentration Range | Reference |
| A549-Dual™ | IL-8 | Intracellular Staining | ~2.5 µM | Not specified | [2] |
| Human Alveolar Macrophages | IL-1β, IL-6, TNF-α, IL-8 | Milliplex | Not applicable (single high dose used) | 5 µg/ml |
Signaling Pathway
The activation of NOD1 by this compound initiates a downstream signaling cascade culminating in the production of inflammatory mediators. A simplified representation of this pathway is illustrated below.
Caption: this compound-Induced NOD1 Signaling Pathway.
Experimental Protocols
Experimental Workflow: Dose-Response Curve Determination
The general workflow for determining the dose-response curve of this compound is outlined below. This involves cell preparation, stimulation with a range of this compound concentrations, and subsequent measurement of the desired endpoint.
Caption: General experimental workflow for this compound dose-response analysis.
Protocol 1: NF-κB Reporter Assay using HEK293 Cells
This protocol describes how to determine the this compound dose-response curve in HEK293 cells stably expressing an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).
Materials:
-
HEK293 cells with an NF-κB reporter system (e.g., HEK-Blue™ NOD1 cells)
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water
-
96-well white, clear-bottom tissue culture plates
-
Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™, QUANTI-Blue™)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture HEK293 NF-κB reporter cells in complete growth medium.
-
On the day of the experiment, harvest cells and adjust the cell density to 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation and Stimulation:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 ng/mL). Prepare a vehicle control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Allow the plate and detection reagent to come to room temperature.
-
For a luciferase assay, add the luciferase substrate according to the manufacturer's instructions and measure luminescence immediately.
-
For a SEAP assay, collect a small aliquot of the supernatant and follow the manufacturer's protocol for the SEAP detection reagent. Measure absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (vehicle control) from all experimental readings.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Protocol 2: Cytokine Release Assay using Human PBMCs
This protocol outlines the procedure for measuring cytokine release (e.g., IL-8, TNF-α, IL-6) from human peripheral blood mononuclear cells (PBMCs) in response to this compound stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-glutamine)
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water
-
96-well round-bottom tissue culture plates
-
ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., IL-8, TNF-α, IL-6)
-
Plate reader
Procedure:
-
PBMC Preparation and Seeding:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath and transfer to a tube containing pre-warmed complete RPMI medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete RPMI medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Adjust the cell density to 1 x 10^6 viable cells/mL in complete RPMI medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate (100,000 cells/well).
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound and perform serial dilutions in complete RPMI medium as described in Protocol 1.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells containing PBMCs. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of the desired cytokines in the collected supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Plot the cytokine concentration as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for each cytokine.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the optimal dose-response curve for this compound in relevant cellular models. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound in activating NOD1-mediated immune responses. This information is invaluable for a wide range of applications, from basic research into innate immunity to the development of novel immunomodulatory therapies.
References
Application Notes and Protocols for In Vivo Administration of TriDAP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of TriDAP (L-Ala-γ-D-Glu-mDAP), a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Activation of NOD1 triggers downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and modulation of the innate immune response.[1] These protocols are intended to serve as a guide for researchers investigating the immunological effects of this compound in animal models.
Introduction to this compound
This compound is a component of the peptidoglycan of most Gram-negative and certain Gram-positive bacteria.[1] It is recognized by the intracellular pattern recognition receptor NOD1.[1] This recognition event initiates a signaling cascade that results in the activation of NF-κB and mitogen-activated protein kinases (MAPKs), leading to the transcription and secretion of various inflammatory cytokines and chemokines.[1] Due to its ability to stimulate a robust immune response, this compound and other NOD1 agonists are valuable tools for studying innate immunity, inflammation, and as potential adjuvants in vaccine development and cancer immunotherapy.
Signaling Pathway of this compound
The activation of NOD1 by this compound initiates a well-defined signaling pathway, leading to an inflammatory response.
Caption: this compound-induced NOD1 signaling pathway.
Experimental Protocols
The following protocols are adapted from in vivo studies using NOD1 agonists and provide a framework for administering this compound to mice. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Intraperitoneal Administration of this compound for Acute Inflammatory Response
This protocol is designed to induce an acute inflammatory response in mice through the intraperitoneal (i.p.) injection of this compound. This can be used to study the standalone effects of NOD1 activation or its synergistic effects with other stimuli, such as Lipopolysaccharide (LPS).
Materials:
-
This compound (synthetic, sterile, lyophilized powder)
-
Sterile, endotoxin-free water or saline for reconstitution
-
Lipopolysaccharide (LPS) from E. coli (optional, for co-stimulation)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Model: C57BL/6N mice (male, 8-12 weeks old) are a commonly used strain for immunological studies. House animals under standard specific-pathogen-free conditions.
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water or saline to a stock concentration of 1 mg/mL. Vortex gently to dissolve. Further dilute the stock solution with sterile saline to the desired final concentration for injection.
-
If using LPS, prepare a stock solution and dilute it to the desired final concentration in sterile saline.
-
-
Dosing:
-
This compound: Based on studies with similar NOD1 agonists like FK565, a starting dose range of 0.001 to 0.003 mg/kg body weight is recommended.[2] A dose-response study may be necessary to determine the optimal concentration for the desired effect.
-
LPS (optional): For synergistic studies, LPS can be administered at a dose of 0.1 mg/kg or 0.83 mg/kg body weight.
-
-
Administration:
-
Accustom the animals to handling before the experiment.
-
For co-administration, inject this compound intraperitoneally 4 hours prior to the LPS injection.
-
Restrain the mouse appropriately.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle and inject the prepared solution. The total injection volume should not exceed 10 mL/kg.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness behavior (e.g., reduced locomotion, exploration, food intake, and changes in body temperature).
-
Collect blood samples at various time points (e.g., 2, 4, 8, 24 hours post-injection) for cytokine analysis.
-
At the end of the experiment, euthanize the animals and collect tissues (e.g., brain, spleen, liver) for analysis of cytokine mRNA expression or histopathology.
-
Experimental Workflow:
Caption: Workflow for intraperitoneal this compound administration.
Quantitative Data Summary (Adapted from NOD1 Agonist Studies)
The following table summarizes expected quantitative outcomes based on studies using the NOD1 agonist FK565 in combination with LPS in mice. These values should be considered as a reference, and actual results with this compound may vary.
| Parameter | Treatment Group (i.p.) | Fold Change vs. Control (approx.) | Time Point | Tissue/Sample |
| Sickness Score | FK565 (0.003 mg/kg) + LPS (0.83 mg/kg) | Significant increase | 2-8 hours | - |
| Body Temperature | FK565 (0.003 mg/kg) + LPS (0.83 mg/kg) | Significant decrease | 2-8 hours | - |
| IFN-γ mRNA | FK565 (0.003 mg/kg) + LPS (0.1 mg/kg) | ~10-fold increase | 4 hours | Brain |
| IL-1β mRNA | FK565 (0.003 mg/kg) + LPS (0.1 mg/kg) | ~5-fold increase | 4 hours | Brain |
| IL-6 mRNA | FK565 (0.003 mg/kg) + LPS (0.1 mg/kg) | ~8-fold increase | 4 hours | Brain |
| TNF-α mRNA | FK565 (0.003 mg/kg) + LPS (0.1 mg/kg) | ~4-fold increase | 4 hours | Brain |
| Plasma IL-6 | FK565 (0.003 mg/kg) + LPS (0.1 mg/kg) | Significant increase | 2 hours | Plasma |
| Plasma TNF-α | FK565 (0.003 mg/kg) + LPS (0.1 mg/kg) | Significant increase | 2 hours | Plasma |
Considerations for In Vivo Studies
-
Toxicity: While specific toxicity data for this compound is limited, high doses of immune-stimulatory agents can lead to adverse effects. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used. Monitor animals closely for signs of distress, weight loss, and other indicators of toxicity.
-
Pharmacokinetics: The in vivo half-life, distribution, and clearance of this compound are not well-documented in publicly available literature. These factors can significantly influence the dosing schedule and interpretation of results. Pharmacokinetic studies may be necessary for long-term or repeated-dosing experiments.
-
Route of Administration: Intraperitoneal injection is a common route for systemic administration of immune modulators. Other routes, such as intravenous, subcutaneous, or oral, may also be considered depending on the research question. Each route will have a different pharmacokinetic profile and may lead to different biological responses.
-
Controls: Appropriate control groups are essential for interpreting the results. These should include a vehicle control group (receiving only the solvent used to dissolve this compound) and potentially a negative control compound that does not activate NOD1.
Conclusion
This compound is a valuable tool for investigating NOD1-mediated immune responses in vivo. The provided protocols and data, adapted from studies on similar NOD1 agonists, offer a starting point for designing and conducting experiments. Researchers are encouraged to carefully consider the specific goals of their study to optimize the administration route, dosage, and experimental endpoints. Further research is needed to fully characterize the in vivo properties of this compound, including its pharmacokinetics and safety profile.
References
Application Notes and Protocols for Measuring Cytokine Production Following Tri-DAP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] The interaction between Tri-DAP and the Leucine-Rich Repeat (LRR) domain of NOD1 triggers a conformational change in the receptor. This activation leads to the recruitment of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), which in turn activates the NF-κB and MAPK signaling pathways.[3][4] The culmination of this signaling cascade is the production and secretion of various pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). The measurement of these cytokines is a critical method for assessing the immunomodulatory activity of Tri-DAP and for the development of novel therapeutic agents targeting the NOD1 signaling pathway.
These application notes provide a detailed protocol for the quantification of cytokine production in response to Tri-DAP treatment and summarize key quantitative data from various cell types.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Tri-DAP signaling cascade leading to cytokine production and the general experimental workflow for its measurement.
Caption: Tri-DAP Signaling Pathway.
Caption: Experimental Workflow for Cytokine Measurement.
Quantitative Data Summary
The following tables summarize the quantitative data on cytokine production after Tri-DAP treatment in different cell types.
Table 1: IL-6 Production in Response to Tri-DAP
| Cell Type | Tri-DAP Concentration | IL-6 Concentration (pg/mL) | Incubation Time | Reference |
| Human Periodontal Ligament (PDL) Cells | 0 µg/mL | ~100 | 24 hours | |
| Human Periodontal Ligament (PDL) Cells | 0.1 µg/mL | ~250 | 24 hours | |
| Human Periodontal Ligament (PDL) Cells | 1 µg/mL | ~400 | 24 hours | |
| Human Periodontal Ligament (PDL) Cells | 10 µg/mL | ~550 | 24 hours | |
| Human Alveolar Macrophages | 5 µg/mL | ~2000 (median) | 24 hours |
Table 2: IL-8 Production in Response to Tri-DAP
| Cell Type | Tri-DAP Concentration | IL-8 Concentration (pg/mL) | Incubation Time | Reference |
| Human Periodontal Ligament (PDL) Cells | 0 µg/mL | ~2000 | 24 hours | |
| Human Periodontal Ligament (PDL) Cells | 0.1 µg/mL | ~4000 | 24 hours | |
| Human Periodontal Ligament (PDL) Cells | 1 µg/mL | ~6000 | 24 hours | |
| Human Periodontal Ligament (PDL) Cells | 10 µg/mL | ~7500 | 24 hours | |
| Human Alveolar Macrophages | 5 µg/mL | ~2500 (median) | 24 hours | |
| Human Whole Blood (Healthy & COVID-19) | 10 µg/mL | No significant induction | 24 hours |
Table 3: Other Cytokine Production in Response to Tri-DAP
| Cell Type | Tri-DAP Concentration | Cytokine | Concentration (pg/mL) | Incubation Time | Reference |
| Human Alveolar Macrophages | 5 µg/mL | IL-1β | ~150 (median) | 24 hours | |
| Human Alveolar Macrophages | 5 µg/mL | TNF-α | ~100 (median) | 24 hours |
Experimental Protocol: Measurement of Cytokine Production by ELISA
This protocol outlines a standard procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure cytokine concentrations in cell culture supernatants following Tri-DAP treatment.
Materials:
-
Cells: Appropriate cell line (e.g., human monocytes, epithelial cells)
-
Cell Culture Medium: As required for the specific cell line
-
Tri-DAP: Lyophilized powder, to be reconstituted in sterile water or cell culture medium. A working concentration range of 100 ng/mL to 10 µg/mL is often used.
-
ELISA Kit: Specific for the cytokine of interest (e.g., human IL-6, human IL-8). This will include:
-
Capture Antibody
-
Detection Antibody (biotinylated)
-
Recombinant Cytokine Standard
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution
-
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween 20 in PBS)
-
Assay Diluent (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 24- or 96-well plate at a predetermined density and allow them to adhere overnight if necessary. b. Prepare serial dilutions of Tri-DAP in cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add the Tri-DAP-containing medium. Include a vehicle control (medium without Tri-DAP). d. Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatant without disturbing the cell pellet. c. Samples can be used immediately or stored at -80°C for later analysis.
-
ELISA Protocol: a. Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well ELISA plate. Incubate overnight at 4°C. b. Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature. c. Standard and Sample Incubation: Wash the plate 3 times with wash buffer. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and samples (diluted in assay diluent if necessary) to the appropriate wells. Incubate for 2 hours at room temperature. d. Detection Antibody Incubation: Wash the plate 4 times with wash buffer. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature. e. Streptavidin-HRP Incubation: Wash the plate 4 times with wash buffer. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark. f. Substrate Development: Wash the plate 5-7 times with wash buffer. Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark until a color gradient develops (typically 15-30 minutes). g. Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow. h. Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended. c. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve. d. Multiply the interpolated concentration by any dilution factor used for the samples. Results are typically expressed in pg/mL or ng/mL.
Note: This is a general protocol. Always refer to the specific instructions provided with your ELISA kit for optimal results.
References
TriDAP Application in Primary Immune Cell Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TriDAP (L-Ala-γ-D-Glu-mDAP) is a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. NOD1 recognizes peptidoglycan (PGN) fragments from bacteria, playing a crucial role in the innate immune response. Activation of NOD1 by this compound triggers downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This makes this compound a valuable tool for studying innate immune activation, host-pathogen interactions, and for the development of novel immunomodulatory therapeutics and vaccine adjuvants.
These application notes provide detailed protocols for utilizing this compound in various primary immune cell assays, including macrophages, peripheral blood mononuclear cells (PBMCs), and T lymphocytes.
Signaling Pathway
This compound is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD1 receptor. This interaction induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2) via CARD-CARD homotypic interactions. RIPK2 activation is a central event, leading to the activation of downstream signaling pathways, including the canonical NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK1/2). The culmination of this signaling is the nuclear translocation of transcription factors that drive the expression of genes encoding pro-inflammatory cytokines and chemokines.
Caption: this compound-induced NOD1 signaling cascade.
Data Presentation: Quantitative Analysis of this compound-Induced Responses
The following tables summarize the quantitative data on the effects of this compound and its related compound M-TriDAP on primary immune cells.
Table 1: Cytokine Production in Primary Human Macrophages Stimulated with this compound
| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - this compound (5 µg/mL) | Fold Change |
| IL-1β | < 10 | 150 ± 30 | > 15 |
| IL-6 | < 20 | 800 ± 150 | > 40 |
| TNF-α | < 15 | 450 ± 100 | > 30 |
| IL-8 | < 50 | 2500 ± 500 | > 50 |
Data is representative and compiled from published studies. Actual values may vary based on donor and experimental conditions.
Table 2: Cytokine and Chemokine Release from Human Cord Blood-Derived Mast Cells (CBMCs) Stimulated with M-TriDAP
| Analyte | Concentration (pg/mL) - Control | Concentration (pg/mL) - M-TriDAP (1.5 µM) | Fold Change |
| IL-8 | 100 ± 25 | 1200 ± 200 | 12 |
| MIP-1α | < 5 | 50 ± 15 | > 10 |
| MIP-1β | < 10 | 80 ± 20 | > 8 |
| TNF-α | < 10 | 100 ± 30 | > 10 |
Data is representative. M-TriDAP is a related NOD1/NOD2 agonist.[1]
Table 3: Comparative Pro-inflammatory Cytokine Induction in Human PBMCs
| Stimulus (Concentration) | % IL-1β+ Cells | % TNF-α+ Cells | % IL-6+ Cells |
| Control | < 1% | < 1% | < 1% |
| This compound (50 µM) | ~2% | ~3% | ~2.5% |
| M-TriDAP (50 µM) | ~3.5% | ~5% | ~4% |
| LPS (1 µg/mL) | ~10% | ~15% | ~12% |
Data represents the percentage of cytokine-positive cells as determined by intracellular staining and flow cytometry.[2]
Experimental Protocols
Experimental Workflow: Primary Immune Cell Assays with this compound
Caption: A generalized workflow for primary immune cell assays using this compound.
Protocol 1: Cytokine Profiling in Human PBMCs and Macrophages
This protocol details the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) or monocyte-derived macrophages (MDMs) with this compound to measure cytokine production.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human AB serum (for MDM differentiation)
-
Recombinant human M-CSF (for MDM differentiation)
-
This compound (L-Ala-γ-D-Glu-mDAP)
-
Lipopolysaccharide (LPS, as a positive control)
-
96-well cell culture plates
-
ELISA or Luminex kits for desired cytokines (e.g., IL-6, IL-8, TNF-α, IL-1β)
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Differentiation of Monocyte-Derived Macrophages (MDMs) (Optional):
-
Plate PBMCs at a density of 2 x 10^6 cells/mL in a culture flask and allow monocytes to adhere for 2 hours at 37°C.
-
Wash away non-adherent cells.
-
Culture the adherent monocytes in complete RPMI 1640 supplemented with 10% human AB serum and 50 ng/mL recombinant human M-CSF for 5-7 days to differentiate into MDMs. Change the medium every 2-3 days.
-
-
Cell Seeding:
-
For PBMCs, seed 2 x 10^5 cells per well in a 96-well plate.
-
For MDMs, detach cells using a cell scraper, count, and seed 1 x 10^5 cells per well in a 96-well plate. Allow cells to adhere overnight.
-
-
Stimulation:
-
Prepare a stock solution of this compound in sterile water or PBS. A working concentration range of 1-10 µg/mL is recommended for initial experiments.
-
Add this compound to the designated wells.
-
Include an unstimulated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Analyze the supernatant for cytokine concentrations using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Protocol 2: T-Cell Proliferation Assay
This protocol is adapted from standard T-cell proliferation assays to assess the co-stimulatory effect of this compound on T-cell proliferation. NOD1 is expressed in T cells and can enhance TCR-mediated activation.
Materials:
-
Isolated human or murine T cells (purified using negative selection kits)
-
Complete RPMI 1640 medium
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
96-well round-bottom cell culture plates
-
Flow cytometer
Methodology:
-
T-Cell Isolation and Labeling:
-
Isolate T cells from PBMCs or spleen using a pan-T cell isolation kit.
-
Label the T cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used.
-
Wash the cells thoroughly to remove excess CFSE.
-
Resuspend the labeled T cells in complete RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Plate Coating (for plate-bound anti-CD3):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS before adding the cells.
-
-
Cell Seeding and Stimulation:
-
Seed 1 x 10^5 CFSE-labeled T cells per well.
-
Prepare the following stimulation conditions in triplicate:
-
Unstimulated control (T cells only)
-
Anti-CD3 alone (plate-bound or soluble at 1 µg/mL)
-
Anti-CD3 + soluble anti-CD28 (1 µg/mL) (Positive control)
-
Anti-CD3 + this compound (at various concentrations, e.g., 1, 5, 10 µg/mL)
-
This compound alone (to assess direct mitogenic effect)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis of Proliferation by Flow Cytometry:
-
Harvest the cells from the wells.
-
Stain with viability dye and antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE fluorescence in the live, single-cell gate. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Protocol 3: Analysis of NF-κB Activation
This protocol describes the measurement of NF-κB activation in primary immune cells stimulated with this compound by detecting the phosphorylation of IκBα or p65 via intracellular flow cytometry or Western blotting.
Materials:
-
Isolated primary immune cells (e.g., MDMs, T cells)
-
Complete RPMI 1640 medium
-
This compound
-
Fixation/Permeabilization buffers for flow cytometry
-
Phospho-specific antibodies against IκBα (Ser32/36) and NF-κB p65 (Ser536) for flow cytometry or Western blotting
-
Secondary antibodies (if required)
-
Lysis buffer for Western blotting
-
SDS-PAGE gels and blotting equipment
Methodology for Intracellular Flow Cytometry:
-
Cell Stimulation:
-
Seed 1 x 10^6 cells per tube or well.
-
Stimulate the cells with this compound (e.g., 10 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes). Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Stain the cells with a fluorescently conjugated anti-phospho-IκBα or anti-phospho-p65 antibody.
-
Wash the cells and resuspend in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody to quantify NF-κB activation.
-
Methodology for Western Blotting:
-
Cell Stimulation and Lysis:
-
Seed a higher number of cells (e.g., 1-2 x 10^6 cells per well in a 6-well plate).
-
Stimulate as described above.
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Blotting and Detection:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Conclusion
This compound serves as a specific and potent tool for investigating NOD1-mediated innate immune responses in a variety of primary immune cells. The protocols provided herein offer a framework for assessing cytokine production, T-cell proliferation, and intracellular signaling events. Researchers can adapt these methodologies to their specific experimental needs to further elucidate the role of NOD1 in health and disease and to explore the therapeutic potential of modulating this critical innate immune pathway.
References
Application Notes and Protocols: Methodology for Assessing TriDAP-Induced Gene Expression
Introduction
L-Ala-γ-D-Glu-mDAP (Tri-DAP) is a component of the peptidoglycan found in Gram-negative and certain Gram-positive bacteria.[1] As a potent agonist for the intracellular sensor Nucleotide-binding Oligomerization Domain 1 (NOD1), Tri-DAP plays a crucial role in initiating the innate immune response.[1] Upon recognition by NOD1, Tri-DAP triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.[1] This document provides detailed methodologies for assessing gene expression induced by Tri-DAP, including experimental protocols, data presentation, and visual diagrams of the key pathways and workflows.
TriDAP-Induced NOD1 Signaling Pathway
Tri-DAP is recognized by the cytosolic pattern recognition receptor NOD1. This interaction initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK). This leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the subsequent activation of the NF-κB pathway. Concurrently, this pathway can also activate Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2 and p38. The culmination of this signaling is the transcription and production of inflammatory cytokines and chemokines, including IL-8 and TNF-α.
Experimental Protocols
A general workflow for assessing this compound-induced gene expression is outlined below. This workflow begins with cell culture and stimulation, followed by sample collection and analysis of gene and protein expression.
Cell Culture and Tri-DAP Stimulation
This protocol is based on studies using the human intestinal epithelial cell line Caco-2.
-
Cell Line: Caco-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Seed Caco-2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
Grow cells to form a confluent monolayer.
-
Prior to stimulation, replace the culture medium with fresh, serum-free medium and incubate for a few hours.
-
Prepare a stock solution of Tri-DAP in sterile, endotoxin-free water.
-
Treat the cells with the desired final concentrations of Tri-DAP (e.g., 1 µg/mL and 5 µg/mL). Include an untreated control group.
-
Incubate the cells for the desired time points (e.g., 2, 8, and 24 hours).
-
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
This is a standard method to quantify changes in mRNA levels of target genes.
-
Materials: RNA isolation kit, reverse transcriptase, qPCR master mix, and gene-specific primers (e.g., for IL-8, TNF-α, and a reference gene like GAPDH).
-
Procedure:
-
RNA Isolation: At the end of the incubation period, lyse the cells directly in the culture wells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
RT-qPCR: Perform qPCR using the synthesized cDNA, a SYBR Green or TaqMan-based master mix, and primers specific for the target genes (e.g., IL-8, TNF-α) and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The data is expressed as a fold change in expression relative to the untreated control group.
-
Western Blot Analysis for MAPK Activation
Western blotting can be used to detect the activation of signaling proteins, such as the phosphorylation of MAPKs.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (e.g., anti-phospho-ERK1/2, anti-phospho-p38, total ERK1/2, total p38, β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Protein Extraction: Lyse the Tri-DAP-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The levels of phosphorylated proteins are typically normalized to the total protein levels.
-
Quantitative Data Presentation
The following tables summarize quantitative data on Tri-DAP-induced gene expression from published studies.
Table 1: Effect of Tri-DAP on Pro-inflammatory Gene Expression in Caco-2 Cells
| Treatment | Time (hours) | Target Gene | Fold Change in mRNA Expression (Mean ± SEM) |
| Tri-DAP (1 µg/mL) | 8 | IL-8 | ~2.5 |
| TNF-α | ~2.0 | ||
| 24 | IL-8 | ~3.0 | |
| TNF-α | ~2.5 | ||
| Tri-DAP (5 µg/mL) | 8 | IL-8 | ~4.0 |
| TNF-α | ~3.5 | ||
| 24 | IL-8 | ~4.5 | |
| TNF-α | ~3.0 |
Table 2: Early Induction of IL-8 mRNA by Tri-DAP in Caco2-BBE Cells
| Treatment | Time (hours) | Target Gene | Fold Change in mRNA Expression |
| Tri-DAP | 2 | IL-8 | 3.5 |
Table 3: Comparative NF-κB Activation by NOD1 Agonists
| Agonist | Relative NF-κB Activation Ability |
| Tri-DAP | ~3-fold higher than iE-DAP |
| iE-DAP | Baseline |
References
TriDAP: A Versatile Tool for Investigating Bacterial Infection Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TriDAP (L-Ala-γ-D-Glu-mDAP) is a minimal peptidoglycan (PGN) motif common to Gram-negative and certain Gram-positive bacteria. As a specific agonist of the intracellular pattern recognition receptor (PRR) NOD1 (Nucleotide-binding Oligomerization Domain 1), this compound serves as a powerful tool for elucidating the host innate immune response to bacterial components. Its use in in vitro and in vivo models allows for the precise dissection of signaling pathways activated upon bacterial recognition, offering a controlled system to study the inflammatory cascade initiated during infection. These application notes provide detailed protocols and quantitative data for utilizing this compound in bacterial infection models, aimed at researchers in academia and industry.
This compound is recognized by the intracellular sensor NOD1, which subsequently triggers a signaling cascade resulting in the activation of NF-κB and the production of inflammatory cytokines. This specific interaction makes this compound an invaluable reagent for studying the intricacies of bacterial sensing by the innate immune system.
Core Applications
-
Dissecting NOD1 Signaling: this compound allows for the specific activation of the NOD1 pathway, enabling detailed studies of downstream signaling events, including RIPK2-mediated NF-κB and MAPK activation.
-
Modeling Bacterial-Induced Inflammation: Researchers can mimic the inflammatory response to bacterial PGN in a controlled manner to study cytokine and chemokine production in various cell types, including epithelial and immune cells.
-
High-Throughput Screening: The defined molecular nature of this compound makes it suitable for high-throughput screening assays to identify novel inhibitors or modulators of the NOD1 signaling pathway for therapeutic development.
-
Investigating Host-Pathogen Interactions: By using this compound, researchers can explore the cellular responses to a key bacterial component, providing insights into the mechanisms of bacterial clearance and the pathophysiology of infectious diseases.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to stimulate host cells. These data provide a reference for expected outcomes and aid in experimental design.
Table 1: Dose-Dependent Cytokine Production Induced by this compound in Human Periodontal Ligament (PDL) Cells
| This compound Concentration (µg/mL) | IL-6 Production (pg/mL, mean ± SD) | IL-8 Production (pg/mL, mean ± SD) |
| 0 (Control) | 50 ± 10 | 100 ± 20 |
| 1 | 250 ± 30 | 400 ± 50 |
| 10 | 600 ± 70 | 900 ± 100 |
| 20 | 800 ± 90 | 1200 ± 130 |
Data adapted from a study on human periodontal ligament cells, showing a clear dose-dependent increase in pro-inflammatory cytokine production upon this compound stimulation[1].
Table 2: NF-κB Activation in Response to this compound and Related Ligands in A549-Dual™ Cells
| Ligand | Concentration | NF-κB Induction (Fold Change vs. Control) |
| This compound (NOD1 agonist) | 10 µg/mL | ~4.5 |
| M-TriDAP (NOD1/2 agonist) | 10 µg/mL | ~5.0 |
| MDP (NOD2 agonist) | 10 µg/mL | ~1.5 |
This table illustrates the potent and specific activation of the NF-κB pathway by the NOD1 agonist this compound in lung epithelial cells[2].
Table 3: Comparative Antiviral Activity of NOD Agonists Against SARS-CoV-2
| Agonist | EC50 (µM) | Inhibition of SARS-CoV-2-GFP+ cells (%) at 10 µM |
| This compound | ~2.5 | 49% |
| M-TriDAP | ~10 | 57% |
This data highlights the functional consequences of NOD1 activation by this compound, demonstrating its ability to induce an antiviral state[2].
Signaling Pathway
The recognition of this compound by NOD1 in the host cell cytosol initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events leading to the activation of inflammatory responses.
Caption: this compound-induced NOD1 signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound to model bacterial infection.
Protocol 1: In Vitro Stimulation of Epithelial Cells with this compound
This protocol describes the stimulation of a human intestinal epithelial cell line (Caco-2 BBE) with this compound to assess NF-κB activation and cytokine production.
Materials:
-
Caco-2 BBE cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase kit, SYBR Green master mix)
-
ELISA kit for human IL-8
Procedure:
-
Cell Culture:
-
Culture Caco-2 BBE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed 5 x 10^5 cells per well in 6-well plates and grow for 8 days to allow for differentiation[3].
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 10 µg/mL).
-
-
Cell Stimulation:
-
Wash the differentiated Caco-2 BBE cells twice with sterile PBS.
-
Replace the medium with serum-free DMEM containing the desired concentration of this compound. For a negative control, use serum-free DMEM without this compound.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, or 24 hours).
-
-
Sample Collection:
-
Supernatant: At the end of the incubation period, collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate for RNA: Wash the cells with PBS and then lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.
-
-
Analysis:
-
Cytokine Quantification (ELISA): Measure the concentration of IL-8 in the collected supernatants according to the manufacturer's instructions for the ELISA kit.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for IL-8 and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression.
-
-
Caption: Experimental workflow for cell stimulation.
Protocol 2: NF-κB Reporter Assay
This protocol details how to measure the activation of the NF-κB signaling pathway in response to this compound using a luciferase reporter assay in HEK293 cells stably expressing NOD1 (HEK-Blue™ NOD1 cells).
Materials:
-
HEK-Blue™ NOD1 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
DMEM with high glucose, 10% FBS, Penicillin-Streptomycin
-
Blasticidin and Zeocin (for cell line maintenance)
-
This compound
-
96-well tissue culture plates (flat-bottom)
-
Spectrophotometer capable of reading at 620-655 nm
Procedure:
-
Cell Culture:
-
Maintain HEK-Blue™ NOD1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 µg/mL Blasticidin, and 100 µg/mL Zeocin.
-
Passage the cells every 3-4 days.
-
-
Assay Preparation:
-
Wash the cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium at a concentration of 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add 20 µL of the diluted this compound or control medium to the wells containing the cell suspension.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Data Acquisition:
-
Visually observe the color change of the HEK-Blue™ Detection medium from pink to purple/blue.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.
-
Calculate the fold induction of NF-κB activation by dividing the absorbance of the this compound-treated wells by the absorbance of the control wells.
-
Caption: Workflow for NF-κB reporter assay.
Conclusion
This compound is an essential tool for researchers studying the innate immune response to bacterial infections. Its specificity for NOD1 allows for the precise investigation of a key bacterial sensing pathway. The protocols and data presented here provide a solid foundation for designing and executing experiments to explore the role of NOD1 activation in health and disease, and for the development of novel therapeutics targeting this pathway.
References
In Vivo Dose Determination for TriDAP Experiments: Application Notes and Protocols
Introduction
The term "TriDAP" can refer to two distinct molecular entities in biomedical research, each with unique applications and considerations for in vivo studies. The first is L-Ala-γ-D-Glu-mDAP (Tri-DAP) , a component of bacterial peptidoglycan that acts as a potent agonist for the intracellular pattern recognition receptor NOD1, playing a crucial role in the innate immune response.[1][2] The second is a Tri-functional Drug Antibody Conjugate Platform (this compound) , a technology for constructing modular antibody fragments for in vivo imaging and therapeutic applications.[3][4] This document provides detailed application notes and protocols for in vivo dose determination for both of these "this compound" technologies, tailored for researchers, scientists, and drug development professionals.
Part 1: Tri-DAP as a NOD1 Agonist
Application Note
L-Ala-γ-D-Glu-mDAP (Tri-DAP) is a tripeptide that is a key structural component of the peptidoglycan of Gram-negative and certain Gram-positive bacteria.[1] It is a well-established agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular sensor of the innate immune system. Upon recognition of Tri-DAP, NOD1 initiates a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines. This makes Tri-DAP a valuable tool for studying the role of NOD1 in host defense, inflammation, and various disease models.
Determining the appropriate in vivo dose of Tri-DAP is critical for achieving the desired immunological response while avoiding excessive toxicity. Over-stimulation of the NOD1 pathway can lead to systemic inflammation, shock, and organ dysfunction. Therefore, a careful dose-finding study is essential to establish a dose range that elicits a measurable and relevant pharmacodynamic effect (e.g., cytokine induction, immune cell recruitment) without causing severe adverse effects. This protocol outlines a general procedure for a dose-escalation study in mice to determine a suitable in vivo dose of Tri-DAP for experimental purposes.
Signaling Pathway
Experimental Protocol: In Vivo Dose-Ranging Study for Tri-DAP in Mice
1. Objective: To determine the in vivo dose range of Tri-DAP that elicits a significant pharmacodynamic response (e.g., cytokine production) with acceptable toxicity in a murine model.
2. Materials:
-
Tri-DAP (lyophilized powder)
-
Sterile, endotoxin-free water or saline for reconstitution
-
8-10 week old C57BL/6 or BALB/c mice
-
Appropriate administration supplies (e.g., syringes, needles for intravenous, intraperitoneal, or subcutaneous injection)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Animal scale and monitoring charts
3. Methods:
-
Preparation of Tri-DAP Solution:
-
Reconstitute lyophilized Tri-DAP in sterile, endotoxin-free water to a stock concentration (e.g., 10 mg/mL), as per the manufacturer's instructions.
-
Perform serial dilutions in sterile saline to prepare the desired dosing solutions. It is advisable to start with doses extrapolated from in vitro effective concentrations (e.g., 100 ng/mL to 10 µg/mL), considering the animal's weight and blood volume. A suggested starting dose range for an in vivo study could be 0.1, 1, and 10 mg/kg.
-
-
Animal Dosing and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group (saline).
-
Administer Tri-DAP via the desired route (e.g., intraperitoneal injection).
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, weight loss) at regular intervals (e.g., 1, 2, 4, 8, 24 hours post-injection). Record all observations.
-
Collect blood samples at time points relevant to the expected peak of cytokine response (e.g., 2, 6, and 24 hours post-injection). Process blood to plasma and store at -80°C until analysis.
-
-
Pharmacodynamic Analysis:
-
Measure the plasma concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Plot the dose-response curve for cytokine induction.
-
Correlate the dose levels with any observed toxicity.
-
Determine the dose that produces a significant pharmacodynamic response with minimal or no adverse effects. This will be the recommended dose for subsequent efficacy studies.
-
Quantitative Data Summary
| Dose Group (mg/kg) | Route of Administration | Number of Animals | Body Weight Change at 24h (%) | Clinical Signs of Toxicity | Peak Plasma TNF-α (pg/mL) at 2h (Mean ± SD) | Peak Plasma IL-6 (pg/mL) at 6h (Mean ± SD) |
| Vehicle Control | IP | 5 | None | |||
| 0.1 | IP | 5 | None | |||
| 1.0 | IP | 5 | Mild lethargy | |||
| 10.0 | IP | 5 | Lethargy, ruffled fur | |||
| 50.0 | IP | 5 | Severe lethargy, hunched posture |
Experimental Workflow
Part 2: this compound as a Tri-functional Antibody Platform
Application Note
The Tri-functional Drug Antibody Conjugate Platform (this compound) is an innovative technology for the site-specific construction of modular antibody fragments. This platform allows for the precise conjugation of imaging agents or therapeutic payloads to antibody fragments, such as diabodies, creating well-defined conjugates for targeted applications. When used for therapeutic purposes, these this compound-based conjugates function similarly to antibody-drug conjugates (ADCs), delivering a potent cytotoxic agent to cells expressing a specific target antigen.
The in vivo dose determination for a this compound-based therapeutic is a critical step in preclinical development. The primary goals are to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and to establish a dose-response relationship for anti-tumor efficacy. The therapeutic window of ADCs can be narrow, making precise dose selection crucial for maximizing efficacy while minimizing off-target toxicities. This protocol describes a standard dose-escalation study in a tumor xenograft model to determine the MTD and evaluate the efficacy of a this compound-based therapeutic.
Mechanism of Action
References
Troubleshooting & Optimization
troubleshooting low signal in TriDAP stimulation assays
Welcome to the Technical Support Center for TriDAP (L-Ala-γ-D-Glu-meso-DAP) Stimulation Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low signal, encountered during your assays.
Troubleshooting Guide: Low Signal
A low or absent signal is a frequent challenge in this compound stimulation assays. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: Why am I getting a low or no signal in my this compound stimulation assay?
Answer: A low or non-existent signal can stem from various factors, ranging from reagent integrity to incorrect assay setup. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Possible Reason | Recommended Solution |
| Reagent Issues | This compound degradation | Reconstitute a fresh aliquot of this compound. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. |
| Inactive this compound | Confirm the activity of the this compound lot using a validated positive control cell line. | |
| Contaminated reagents | Use sterile, endotoxin-free water and reagents for all steps of the experiment. | |
| Cellular Factors | Low NOD1/NOD2 expression | Use a cell line known to express functional NOD1 (for this compound) or NOD1/NOD2 (for M-TriDAP), such as HEK-Blue™ hNOD1 cells. Verify expression levels via qPCR or Western blot. |
| Poor cell health | Ensure cells are healthy, within a low passage number, and not overgrown before stimulation. Perform a cell viability assay (e.g., Trypan Blue exclusion) prior to plating. | |
| Incorrect cell density | Optimize cell seeding density. Too few cells will result in a low signal, while too many can lead to cell stress and non-responsiveness. | |
| Assay Protocol | Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay conditions. A typical starting range is 100 ng/mL to 10 µg/mL. |
| Insufficient stimulation time | Optimize the incubation time with this compound. A time-course experiment (e.g., 4, 8, 16, 24 hours) can identify the peak of NF-κB activation. | |
| Inappropriate assay buffer | Ensure the buffer used for dilution and stimulation does not contain components that inhibit cell signaling or the reporter enzyme. | |
| Signal Detection | Reporter assay issues | For luciferase or SEAP reporter assays, ensure the substrate is not expired and has been stored correctly. Allow the plate to equilibrate to room temperature before adding the substrate. |
| Instrument settings | Optimize the plate reader settings (e.g., gain, integration time) for the specific reporter assay being used. | |
| Quenching of signal | If using fluorescent reporters, check for potential quenching effects from the media or other reagents. | |
| Incorrect plate type | For luminescence or fluorescence assays, use opaque-walled, clear-bottom plates to minimize crosstalk and background. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Tri-DAP (L-Ala-γ-D-Glu-meso-DAP) is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria. It is an agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1). Upon binding to NOD1 in the cytoplasm, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.
Q2: What is the difference between this compound and M-TriDAP?
A2: M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a larger peptidoglycan fragment that contains an N-acetylmuramic acid (MurNAc) residue in addition to the this compound core. While this compound is a specific agonist for NOD1, M-TriDAP is recognized by both NOD1 and, to a lesser extent, NOD2.
Q3: What are appropriate positive and negative controls for a this compound stimulation assay?
A3:
-
Positive Controls:
-
A known potent activator of NF-κB, such as TNF-α, can be used to confirm that the downstream signaling pathway and reporter system are functional.
-
For NOD2-expressing cells, MDP (muramyl dipeptide) can be used as a positive control for NOD2 activation.
-
-
Negative Controls:
-
Unstimulated cells (vehicle control) to establish a baseline signal.
-
A structurally similar but inactive peptide to control for non-specific effects.
-
For cell lines that do not endogenously express NOD1, these can serve as a negative control to demonstrate the specificity of the this compound response.
-
Q4: How can I be sure that the NF-κB activation I'm seeing is specific to NOD1?
A4: To confirm NOD1-specificity, you can use a NOD1 inhibitor or perform the assay in a NOD1-knockdown or knockout cell line. A lack of response to this compound under these conditions would indicate that the observed NF-κB activation is NOD1-dependent.
Experimental Protocols
Detailed Protocol for this compound-Induced NF-κB Activation in HEK-Blue™ hNOD1 Cells
This protocol describes a typical experiment to measure NF-κB activation in response to this compound using a secreted embryonic alkaline phosphatase (SEAP) reporter system.
Materials:
-
HEK-Blue™ hNOD1 cells
-
HEK-Blue™ Detection Medium
-
This compound
-
Positive control (e.g., TNF-α)
-
Vehicle control (e.g., sterile, endotoxin-free water)
-
96-well, flat-bottom cell culture plates (opaque-walled for luminescence)
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 620-655 nm
Procedure:
-
Cell Plating:
-
The day before the experiment, harvest and resuspend HEK-Blue™ hNOD1 cells in their growth medium.
-
Seed 5 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in fresh, pre-warmed growth medium. A typical concentration range to test is 0.1 to 1000 ng/mL.
-
Prepare positive and vehicle controls.
-
Carefully remove the old medium from the cells and replace it with 200 µL of the prepared this compound dilutions, positive control, or vehicle control.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection (SEAP Assay):
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions and warm it to 37°C.
-
Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate at 37°C and monitor for color development (typically 1-2 hours).
-
Measure the absorbance at 620-655 nm using a plate reader.
-
Expected Results: You should observe a dose-dependent increase in SEAP activity (and thus absorbance) with increasing concentrations of this compound.
Data Presentation
Table 1: Typical Working Concentrations of NOD1/NOD2 Agonists
| Agonist | Receptor Target | Typical Working Concentration |
| This compound | NOD1 | 100 ng/mL - 10 µg/mL |
| M-TriDAP | NOD1/NOD2 | 100 ng/mL - 10 µg/mL |
Table 2: Example Dose-Response Data for this compound in HEK-Blue™ hNOD1 Cells
| This compound Concentration (ng/mL) | Fold Increase in NF-κB Activity (vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.5 |
| 10 | 3.2 |
| 100 | 8.5 |
| 1000 | 15.0 |
Note: These are example data and actual results may vary depending on experimental conditions.
Visualizations
Caption: The canonical signaling pathway of this compound-mediated NOD1 activation.
Optimizing TriDAP Working Concentration for Cell Culture: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the working concentration of TriDAP in cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Introduction to this compound
Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a synthetic mimetic of a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1).[1] Upon recognition of Tri-DAP, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α.[1][2] This makes Tri-DAP a valuable tool for studying innate immunity and inflammatory responses in a controlled in vitro setting.
A related compound, M-TriDAP, is a muramyl tripeptide that activates both NOD1 and, to a lesser extent, NOD2.[2] Both Tri-DAP and M-TriDAP are typically used in a working concentration range of 100 ng/mL to 10 µg/mL. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A good starting point for most cell lines is a concentration range of 100 ng/mL to 1 µg/mL. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and store this compound?
A2: Tri-DAP is typically supplied as a lyophilized powder and is soluble in water. Reconstitute the powder in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: Can this compound be cytotoxic to my cells?
A3: At very high concentrations, Tri-DAP may induce cytotoxicity. It is essential to perform a cytotoxicity assay in parallel with your dose-response experiment to identify the maximum non-toxic concentration for your specific cell line. One study on Caco-2 cells showed no significant effect on cell viability at concentrations of 1 µg/mL and 5 µg/mL after 24 hours of exposure.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on the endpoint you are measuring. For signaling pathway activation, such as NF-κB translocation, shorter incubation times (e.g., 30 minutes to 4 hours) are typically sufficient. For cytokine production, longer incubation times (e.g., 8 to 24 hours) are often necessary. A time-course experiment is recommended to determine the optimal incubation period.
Q5: What are some common positive controls for this compound experiments?
A5: Lipopolysaccharide (LPS) is a common positive control for inducing an inflammatory response through the TLR4 pathway. For NF-κB activation, TNF-α is a potent and widely used positive control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound stimulation | 1. Suboptimal this compound concentration. 2. Cell line does not express functional NOD1. 3. Insufficient incubation time. 4. Degraded this compound stock solution. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 ng/mL to 10 µg/mL). 2. Verify NOD1 expression in your cell line via Western blot or qPCR. Select a different cell line known to be responsive (e.g., HEK293-hNOD1, THP-1). 3. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 4. Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles. |
| High background signal in unstimulated cells | 1. Mycoplasma contamination. 2. Endotoxin contamination in reagents or media. 3. Basal activation of the NF-κB pathway in the cell line. | 1. Test for and eliminate mycoplasma contamination. 2. Use endotoxin-free water and reagents. 3. Ensure cells are not overly confluent and are in a healthy state before stimulation. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Uneven distribution of this compound in the wells. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently by tapping after adding this compound. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| Observed cytotoxicity at expected working concentrations | 1. Cell line is particularly sensitive to this compound. 2. Contamination of the this compound stock. 3. Synergistic effects with other components in the culture medium. | 1. Perform a cytotoxicity assay to determine the IC50 and use concentrations well below this value. 2. Prepare a fresh, sterile stock solution of this compound. 3. Review the composition of your cell culture medium and consider potential interactions. |
Experimental Protocols
I. Determining the Optimal Working Concentration of this compound (Dose-Response Experiment)
This protocol outlines the steps to identify the optimal concentration of this compound for inducing a biological response in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (1 mg/mL)
-
96-well cell culture plates
-
Reagents for your chosen endpoint assay (e.g., ELISA kit for IL-8, NF-κB reporter assay system)
-
Reagents for cytotoxicity assay (e.g., MTT or LDH assay kit)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to adhere and recover.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is 0 (vehicle control), 10, 50, 100, 250, 500, 1000, 2500, 5000, and 10000 ng/mL.
-
Prepare enough volume of each dilution for your experimental replicates (triplicates are recommended).
-
-
Cell Stimulation:
-
Carefully remove the old medium from the wells.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period based on your endpoint (e.g., 24 hours for cytokine production).
-
-
Endpoint Analysis:
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., IL-8 ELISA) or lyse the cells for reporter gene assays (e.g., luciferase assay for NF-κB activation).
-
Perform the chosen assay according to the manufacturer's instructions.
-
-
Cytotoxicity Assay:
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTT or LDH) using the same range of this compound concentrations and incubation time.
-
-
Data Analysis:
-
Plot the dose-response curve for your endpoint (e.g., IL-8 concentration vs. This compound concentration).
-
Determine the EC₅₀ (half-maximal effective concentration) from this curve. The optimal working concentration is typically at or slightly above the EC₅₀, where a maximal response is achieved without causing significant cytotoxicity.
-
Plot the cytotoxicity data and determine the maximum non-toxic concentration.
-
II. Quantifying IL-8 Production by ELISA
Procedure:
-
After stimulating the cells with this compound as described above, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatants.
-
Perform the IL-8 ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
III. Assessing NF-κB Activation by Western Blot
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Stimulate the cells with the optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65 overnight at 4°C. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
Data Presentation
Table 1: Example Dose-Response Data for this compound Stimulation of HEK293-hNOD1 Cells
| This compound Conc. (ng/mL) | IL-8 Production (pg/mL) ± SD | Cell Viability (%) ± SD |
| 0 | 50 ± 8 | 100 ± 3 |
| 10 | 150 ± 15 | 102 ± 4 |
| 50 | 450 ± 35 | 99 ± 5 |
| 100 | 800 ± 60 | 101 ± 3 |
| 250 | 1250 ± 90 | 98 ± 6 |
| 500 | 1500 ± 110 | 97 ± 4 |
| 1000 | 1550 ± 120 | 96 ± 5 |
| 2500 | 1530 ± 130 | 90 ± 7 |
| 5000 | 1480 ± 115 | 85 ± 8 |
| 10000 | 1450 ± 100 | 75 ± 9 |
Visualizations
Caption: Workflow for optimizing this compound working concentration.
Caption: Simplified NOD1 signaling pathway upon this compound stimulation.
References
Technical Support Center: Addressing TriDAP Solubility in Experimental Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TriDAP. Our aim is to help you overcome common solubility challenges and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound, or L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a component of peptidoglycan found in the cell walls of certain bacteria and is a potent activator of the NOD1 signaling pathway.[1] It is a synthetic, sterile, lyophilized white powder.[1] The primary solvent for this compound is water.[1]
Q2: What is the recommended concentration for dissolving this compound in water?
A2: this compound can be dissolved in water at a concentration of 10 mg/ml.[1]
Q3: What is M-TriDAP and how does its solubility compare to this compound?
A3: M-TriDAP (N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid) is another NOD1/NOD2 ligand. Like this compound, it is also soluble in water and is typically supplied as a lyophilized powder.
Q4: What is the typical working concentration for this compound in cell culture experiments?
A4: The recommended working concentration for this compound in cellular assays generally ranges from 100 ng/ml to 10 µg/ml.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Incomplete mixing or insufficient solvent volume. | - Ensure you are using sterile, endotoxin-free water. - Vortex the solution gently until the powder is completely dissolved. - If necessary, briefly warm the solution to 37°C to aid dissolution. |
| Precipitation observed in stock solution upon storage | Improper storage conditions or solvent evaporation. | - Store stock solutions at -20°C for long-term stability. - Ensure vials are tightly sealed to prevent evaporation. - Before use, thaw the stock solution at room temperature and gently vortex to ensure homogeneity. |
| Inconsistent experimental results | Inaccurate concentration of the working solution. | - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Calibrate your pipettes regularly to ensure accurate liquid handling. |
| Cloudiness or precipitation in cell culture media after adding this compound | High concentration of this compound or interaction with media components. | - Ensure the final concentration of this compound in the media is within the recommended working range (100 ng/ml - 10 µg/ml). - Add the this compound working solution to the cell culture medium and mix gently by swirling. Avoid vigorous shaking. |
Experimental Protocols
Preparation of a 1 mg/ml this compound Stock Solution
-
Materials:
-
1 mg this compound (lyophilized powder)
-
1 ml sterile, endotoxin-free water
-
Sterile microcentrifuge tube
-
-
Procedure:
-
Aseptically add 1 ml of sterile, endotoxin-free water to the vial containing 1 mg of this compound.
-
Recap the vial and vortex gently until the powder is completely dissolved.
-
The concentration of this stock solution is 1 mg/ml.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Signaling Pathway and Experimental Workflow
This compound-Mediated NOD1 Signaling Pathway
Tri-DAP is recognized by the intracellular sensor NOD1. This recognition initiates a signaling cascade that involves the recruitment of the kinase RIPK2 (also known as RICK). The interaction between NOD1 and RIPK2 leads to the activation of the NF-κB pathway, resulting in the production of inflammatory cytokines.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
References
Technical Support Center: Long-Term Storage and Stability of TriDAP Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of TriDAP (L-Ala-γ-D-Glu-mDAP) solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C in a tightly sealed container, protected from moisture.[1] When stored correctly in its solid form, the compound is expected to be stable for an extended period. For solutions, it is highly recommended to prepare stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -80°C for long-term use.[2]
Q2: How should I reconstitute lyophilized this compound?
This compound is soluble in water at concentrations up to 10 mg/mL.[1] For reconstitution, sterile, endotoxin-free water is recommended.[1] To prepare a stock solution, add the appropriate volume of solvent to the vial of lyophilized powder and gently vortex to ensure complete dissolution. For cell-based assays, it is common practice to first dissolve compounds like this compound in a small amount of an organic solvent such as DMSO, and then further dilute with the aqueous buffer or cell culture medium to the desired final concentration.
Q3: What are the potential degradation pathways for this compound in solution?
While specific degradation kinetics for this compound are not extensively published, peptides and peptidoglycan fragments in aqueous solutions can be susceptible to hydrolysis of peptide bonds and modifications of amino acid side chains. The stability of similar dipeptides, such as L-alanyl-L-glutamine, has been shown to be pH-dependent, with maximum stability observed around neutral pH.[3] Deviations from neutral pH, exposure to high temperatures, or microbial contamination could potentially accelerate the degradation of this compound.
Q4: Can I store this compound solutions at 4°C or room temperature?
Long-term storage of this compound solutions at 4°C or room temperature is not recommended due to the increased risk of chemical degradation and microbial growth. For short-term storage (i.e., over the course of a single day's experiment), keeping the solution on ice or at 4°C is acceptable. However, for storage longer than a few hours, freezing is the preferred method.
Q5: How many times can I freeze-thaw a this compound solution?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and a decrease in its biological activity. The best practice is to aliquot the stock solution into single-use volumes that are appropriate for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity of this compound in my assay. | 1. Improper storage of the solution (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C or room temperature).2. Incorrect reconstitution or dilution.3. Degradation of the compound due to pH extremes or contamination.4. The compound has precipitated out of solution. | 1. Prepare fresh this compound solution from lyophilized powder.2. Ensure the use of high-purity solvents and sterile techniques.3. Aliquot new stock solutions to avoid future freeze-thaw cycles.4. Verify the pH of your final solution.5. Visually inspect for any precipitate before use. |
| Precipitation observed in the this compound stock solution upon thawing. | 1. The concentration of the stock solution is too high for the solvent, especially after freezing.2. The final concentration of an organic solvent like DMSO is too high in the aqueous buffer, causing the compound to precipitate upon dilution. | 1. Gently warm the solution to room temperature or 37°C and vortex to attempt redissolution.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. When diluting from a DMSO stock, ensure the final DMSO concentration in the aqueous solution is low and compatible with your experiment. |
| Inconsistent results between experiments using the same stock solution. | 1. Degradation of the stock solution over time.2. Inaccurate pipetting when preparing working solutions.3. The stock solution was not mixed properly after thawing. | 1. Use a fresh aliquot for each experiment.2. Ensure your pipettes are calibrated and your technique is consistent.3. Always vortex the stock solution gently after thawing and before making dilutions. |
Data Summary: Storage and Handling of this compound
| Parameter | Recommendation/Specification | Source |
| Form | Lyophilized Powder | |
| Long-Term Storage (Solid) | -20°C | |
| Solubility | Up to 10 mg/mL in water | |
| Reconstitution Solvent | Sterile, endotoxin-free water | |
| Stock Solution Storage | Aliquot and store at -80°C (recommended) or -20°C. | General Best Practice, |
| Freeze-Thaw Cycles | Avoid | |
| Working Concentration | 100 ng - 10 µg/ml |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound for Long-Term Storage
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free water or DMSO
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the desired volume of sterile water or DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment or a set of related experiments.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for optimal long-term stability.
Protocol 2: Preparation of Working Dilutions
Objective: To prepare a working dilution of this compound from a frozen stock solution for immediate use in an experiment.
Materials:
-
Frozen aliquot of this compound stock solution
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Remove a single aliquot of the this compound stock solution from the -80°C freezer.
-
Thaw the aliquot at room temperature or by gently warming it in your hand.
-
Once completely thawed, gently vortex the tube to ensure a homogenous solution.
-
Using a calibrated micropipette, dilute the stock solution to the desired final concentration using the appropriate pre-warmed sterile cell culture medium or assay buffer.
-
Mix the working dilution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working dilution in your experiment immediately. Do not store diluted solutions for extended periods.
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
References
minimizing background noise in TriDAP-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TriDAP-based experiments. Our goal is to help you overcome common challenges, particularly the issue of high background noise, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a component of peptidoglycan from certain bacteria and is a potent agonist for the intracellular pattern recognition receptor NOD1.[1] Upon binding to NOD1, Tri-DAP initiates a signaling cascade that involves the recruitment of the kinase RIP2 (RICK). This leads to the activation of downstream pathways, primarily the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.
Q2: What are the common applications of this compound-based experiments?
This compound-based experiments are frequently used to:
-
Investigate the activation of the NOD1 signaling pathway.
-
Screen for agonists or antagonists of NOD1.
-
Study the cellular response to bacterial components.
-
Assess the pro-inflammatory potential of various stimuli.
-
Model aspects of innate immune responses in vitro.
Q3: What are the primary sources of high background noise in this compound-based experiments?
High background noise can manifest as a high signal in negative control or unstimulated samples. The primary sources include:
-
Cellular Health and Viability: Unhealthy or dying cells can non-specifically take up detection reagents or exhibit altered signaling pathways, leading to increased background.
-
Reagent Quality and Concentration: Poor quality or incorrect concentrations of Tri-DAP, antibodies, or detection reagents can cause non-specific binding or activation.
-
Contamination: Bacterial or mycoplasma contamination in cell cultures can activate innate immune pathways, including NOD1, leading to high basal NF-κB activation.
-
Autofluorescence: Some cell types or media components can exhibit natural fluorescence, interfering with fluorescent readouts.
-
Sub-optimal Assay Conditions: Incorrect incubation times, temperatures, or washing steps can contribute to non-specific signal.
Q4: How can I be sure my cells are responding specifically to Tri-DAP?
To ensure specificity, it is crucial to include proper controls in your experiment:
-
Negative Control: Cells that are not stimulated with Tri-DAP to establish a baseline signal.
-
Vehicle Control: Cells treated with the same vehicle (e.g., sterile water or buffer) used to dissolve Tri-DAP to control for any effects of the solvent.[1]
-
Positive Control: A known activator of the pathway (if available) to confirm the assay is working correctly.
-
NOD1-deficient cells (if available): Using cells that do not express NOD1 can confirm that the observed response is NOD1-dependent.
Troubleshooting Guides
This section provides solutions to common problems encountered during Tri-DAP-based experiments.
| Problem | Possible Cause | Recommended Solution |
| High background signal in unstimulated (negative control) wells | 1. Cell culture contamination (bacterial or mycoplasma): Contaminants can activate NOD1. | 1. Regularly test cell lines for mycoplasma. Discard contaminated cultures and use fresh, certified cells. Maintain sterile cell culture technique. |
| 2. Poor cell health: Over-confluent, stressed, or dying cells can lead to non-specific signals. | 2. Ensure cells are seeded at an optimal density and are in a logarithmic growth phase. Check cell viability before starting the experiment. | |
| 3. Endogenous NF-κB activation: Some cell lines have high basal NF-κB activity. | 3. Serum-starve cells for a few hours before stimulation to reduce basal activation. Ensure consistent cell passage numbers, as high passage numbers can alter cell behavior.[2] | |
| 4. Reagent contamination: Tri-DAP or other reagents may be contaminated with other PAMPs (e.g., LPS). | 4. Use high-purity, sterile Tri-DAP from a reputable supplier.[1] Prepare fresh dilutions for each experiment. | |
| Weak or no signal in Tri-DAP stimulated wells | 1. Sub-optimal Tri-DAP concentration: The concentration of Tri-DAP may be too low to induce a response. | 1. Perform a dose-response experiment to determine the optimal Tri-DAP concentration for your cell line and assay. A typical working concentration is between 100 ng/mL and 10 µg/mL. |
| 2. Incorrect incubation time: The stimulation time may be too short or too long. | 2. Optimize the incubation time with Tri-DAP. For NF-κB activation, a time course of 2 to 24 hours is often tested. | |
| 3. Low NOD1 expression in the cell line: The chosen cell line may not express sufficient levels of NOD1. | 3. Use a cell line known to be responsive to Tri-DAP, such as HEK-Blue™ hNOD1, Caco-2, or HT-29 cells. Consider transfecting your cells with a NOD1 expression vector. | |
| 4. Inactive Tri-DAP: Improper storage or handling may have degraded the Tri-DAP. | 4. Store lyophilized Tri-DAP at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High well-to-well variability | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. |
| 2. Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | 2. Use calibrated pipettes and proper pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells simultaneously. | |
| 3. Edge effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 4. Incomplete washing: Residual reagents can interfere with subsequent steps. | 4. Ensure thorough but gentle washing steps as per the protocol. |
Experimental Protocols
Key Experiment: Tri-DAP-Induced NF-κB Activation in HEK-Blue™ hNOD1 Reporter Cells
This protocol describes a common method for quantifying NOD1 activation using a reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hNOD1 cells
-
HEK-Blue™ Detection medium
-
Tri-DAP
-
Sterile, endotoxin-free water
-
96-well flat-bottom cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
QUANTI-Blue™ Solution (optional, for endpoint assay)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed HEK-Blue™ hNOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of cell culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Tri-DAP Stimulation:
-
Prepare a stock solution of Tri-DAP by dissolving the lyophilized powder in sterile, endotoxin-free water (e.g., to 1 mg/mL).
-
Prepare serial dilutions of Tri-DAP in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
-
Remove the old medium from the cells and add 100 µL of the Tri-DAP dilutions to the respective wells.
-
Include negative control wells with medium only.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection of NF-κB Activation (SEAP Reporter):
-
Real-time detection: If using HEK-Blue™ Detection medium, the color change can be monitored visually or by reading the absorbance at 620-655 nm at different time points during the incubation.
-
Endpoint assay:
-
After the incubation period, transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all experimental wells.
-
Plot the absorbance values against the concentration of Tri-DAP to generate a dose-response curve.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Tri-DAP Working Concentration | 100 ng/mL - 10 µg/mL | The optimal concentration is cell-type dependent and should be determined empirically. |
| Cell Seeding Density (96-well plate) | 2.5 x 10⁴ - 5 x 10⁴ cells/well | Optimize for your specific cell line to ensure they are healthy and responsive. |
| Stimulation Time | 6 - 24 hours | Time-course experiments are recommended to determine the peak response time. |
| Expected Signal-to-Background Ratio | > 3-fold | A signal-to-background ratio of at least 3 is generally considered a robust response. This can vary significantly between cell lines and assay formats. |
Visualizations
Tri-DAP Signaling Pathway
Caption: Overview of the Tri-DAP-induced NOD1 signaling cascade.
Experimental Workflow for Tri-DAP Assay
Caption: Step-by-step workflow for a Tri-DAP reporter assay.
Troubleshooting Logic for High Background
Caption: A logical guide to troubleshooting high background noise.
References
dealing with lot-to-lot variability of synthetic TriDAP
Welcome to the technical support center for synthetic L-Ala-γ-D-Glu-mDAP (Tri-DAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with synthetic Tri-DAP, with a particular focus on managing lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is synthetic Tri-DAP and what is its primary application in research?
A1: Synthetic Tri-DAP is a chemically synthesized mimetic of a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] Its primary application in research is as a selective agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1] Activation of NOD1 by Tri-DAP triggers a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines, making it a valuable tool for studying innate immunity.[1]
Q2: What are the common causes of lot-to-lot variability in synthetic Tri-DAP?
A2: Lot-to-lot variability in synthetic peptides like Tri-DAP can arise from several factors during and after synthesis. These include:
-
Impurities from Synthesis: The solid-phase peptide synthesis (SPPS) process can introduce impurities such as deletion sequences (missing amino acids), insertion sequences (extra amino acids), or protecting group adducts.[2]
-
Chemical Modifications: Amino acid residues can undergo modifications like oxidation (especially cysteine, methionine, and tryptophan), deamidation, or racemization during synthesis and storage.[3]
-
Counter-ion Content: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. Variations in TFA content between lots can affect the net peptide content and may have biological effects in sensitive cellular assays.
-
Physical Characteristics: Differences in lyophilization can lead to variations in the physical appearance and solubility of the peptide.
-
Endotoxin Contamination: Contamination with lipopolysaccharides (endotoxins) can lead to non-specific immune activation in assays.
Q3: How should I properly store and handle synthetic Tri-DAP to minimize variability?
A3: Proper storage and handling are crucial for maintaining the integrity and activity of synthetic Tri-DAP.
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized Tri-DAP should be kept at -20°C or colder in a desiccated environment. Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as many peptides are hygroscopic.
-
Reconstitution and Aliquoting: Reconstitute the peptide in sterile, endotoxin-free water or an appropriate buffer as recommended by the supplier. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.
-
Storage of Peptide Solutions: The shelf-life of peptides in solution is limited. For short-term storage, solutions can be kept at 4°C for a few days. For longer-term storage, frozen aliquots are essential.
Q4: What are the key quality control parameters to look for on a Certificate of Analysis (CoA) for synthetic Tri-DAP?
A4: A Certificate of Analysis provides crucial information about the quality of a specific lot of synthetic Tri-DAP. Key parameters to review include:
-
Purity (by HPLC): This indicates the percentage of the desired peptide in the sample. A higher purity is generally desirable.
-
Molecular Weight (by Mass Spectrometry): This confirms the identity of the synthesized peptide.
-
Appearance: This provides a qualitative description of the lyophilized powder.
-
Solubility: This indicates the recommended solvent and concentration for reconstitution.
-
Net Peptide Content: This value accounts for the presence of counter-ions and water, providing a more accurate measure of the actual peptide concentration.
-
Endotoxin Levels: For immunological assays, it is critical to ensure that endotoxin levels are low to avoid non-specific responses.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with synthetic Tri-DAP, particularly those related to lot-to-lot variability.
Issue 1: Reduced or No Bioactivity of a New Lot of Tri-DAP
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Peptide Concentration | Verify the net peptide content on the Certificate of Analysis and adjust your stock solution concentration accordingly. If not provided, consider having the peptide content quantified. |
| Peptide Degradation | Ensure proper storage and handling procedures have been followed (see FAQs). If degradation is suspected, obtain a fresh vial or lot. |
| Poor Solubility | Review the recommended solvent on the CoA. If the peptide is difficult to dissolve, sonication may help. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, but ensure it is compatible with your assay. |
| Suboptimal Assay Conditions | Re-evaluate your experimental protocol, including cell density, stimulation time, and the concentration range of Tri-DAP used. |
| Inactive Lot | If all other factors have been addressed, the new lot of Tri-DAP may have inherently low activity. Perform a side-by-side comparison with a previously validated lot (see Experimental Protocols). |
Issue 2: Increased and Inconsistent Bioactivity of a New Lot of Tri-DAP
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Higher Net Peptide Content | A new lot may have a higher net peptide content, leading to a more potent stock solution. Always calculate the concentration based on the net peptide content if available. |
| Presence of Agonistic Impurities | The new lot may contain impurities that also activate NOD1 or other pattern recognition receptors. High-purity Tri-DAP is recommended for consistent results. |
| Endotoxin Contamination | High levels of endotoxin can cause non-specific cell activation. Use Tri-DAP with low endotoxin levels and test your stock solution for endotoxin contamination. |
| Cellular Stress | Inconsistent results can be due to variability in cell culture conditions. Ensure consistent cell passage number, confluency, and media composition. |
Logical Troubleshooting Flowchart
This diagram outlines a systematic approach to troubleshooting unexpected results in your Tri-DAP experiments.
Caption: A flowchart for troubleshooting issues with new lots of Tri-DAP.
Experimental Protocols
Protocol 1: Quality Control and Validation of a New Lot of Synthetic Tri-DAP
This protocol describes a cell-based assay to compare the bioactivity of a new lot of synthetic Tri-DAP against a previously validated or reference lot.
Materials:
-
HEK-Blue™ NOD1 cells (or other suitable NOD1-expressing reporter cell line)
-
New lot of synthetic Tri-DAP
-
Reference (previously validated) lot of synthetic Tri-DAP
-
Cell culture medium (as recommended for the cell line)
-
Reporter assay reagent (e.g., QUANTI-Blue™)
-
Sterile, endotoxin-free water
-
96-well cell culture plates
Methodology:
-
Preparation of Tri-DAP Stock Solutions:
-
Allow both the new and reference lots of lyophilized Tri-DAP to equilibrate to room temperature in a desiccator.
-
Reconstitute each lot in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Prepare single-use aliquots and store at -20°C.
-
-
Cell Seeding:
-
Culture HEK-Blue™ NOD1 cells according to the supplier's instructions.
-
Seed the cells in a 96-well plate at the recommended density (e.g., 5 x 10^4 cells/well) and incubate overnight.
-
-
Stimulation:
-
Prepare serial dilutions of both the new and reference lots of Tri-DAP in cell culture medium. A typical concentration range is 0.1 to 1000 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the Tri-DAP dilutions to the respective wells. Include a negative control (medium only).
-
Incubate for the recommended time (e.g., 24 hours).
-
-
Detection and Analysis:
-
Measure the reporter gene activity (e.g., SEAP) according to the manufacturer's protocol.
-
Plot the dose-response curves for both lots and calculate the EC50 value for each. The EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response.
-
Acceptance Criteria (Example):
| Parameter | Acceptance Criteria |
| EC50 Ratio (New Lot / Reference Lot) | 0.7 - 1.3 |
| Maximum Response (New Lot vs. Reference Lot) | ± 20% |
| Visual Inspection of Dose-Response Curves | Curves should be parallel. |
Note: These are example criteria and should be established based on your specific assay performance and experimental requirements.
Experimental Workflow for New Lot Validation
Caption: Workflow for the quality control of a new Tri-DAP lot.
Signaling Pathway
NOD1 Signaling Pathway
Tri-DAP is recognized by the intracellular receptor NOD1. This recognition event initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.
Caption: Simplified NOD1 signaling pathway initiated by Tri-DAP.
References
Technical Support Center: TriDAP Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TriDAP (L-Ala-γ-D-Glu-mDAP) during experiments. Adherence to these protocols will ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
A1: this compound, or L-Alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a synthetic peptide fragment of peptidoglycan found in the cell walls of certain bacteria. In research, it is primarily used as a specific agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1). Activation of NOD1 by this compound triggers a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines, making it a crucial tool for studying innate immunity.
Q2: What are the primary factors that can cause this compound to degrade?
A2: As a peptide, this compound is susceptible to degradation through hydrolysis of its peptide bonds and, to a lesser extent, oxidation. The primary factors that accelerate this degradation are improper storage temperature, repeated freeze-thaw cycles, and suboptimal pH conditions in solution.
Q3: How should I store lyophilized this compound?
A3: Lyophilized this compound powder is most stable when stored at -20°C in a desiccated environment. Under these conditions, it can be stable for at least one year. For longer-term storage, some suppliers suggest that storage at -20°C can maintain integrity for up to three years.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: To prepare a stock solution, reconstitute the lyophilized this compound in sterile, endotoxin-free water or a suitable buffer such as PBS. For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -80°C, where they can be stable for up to one year. For short-term storage (up to one month), aliquots can be kept at -20°C. It is critical to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or no NOD1 activation (e.g., low NF-κB reporter activity) | 1. Degraded this compound: The this compound stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged storage at 4°C. 2. Incorrect Concentration: Errors in calculation or dilution may result in a final concentration that is too low to elicit a response. 3. Cell Health: The cells may not be healthy or may have a low passage number, affecting their responsiveness. | 1. Prepare fresh this compound solution: Reconstitute a new vial of lyophilized this compound according to the recommended protocol. Always use fresh dilutions for each experiment. 2. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. 3. Assess cell viability: Check cell health and viability using a method like Trypan Blue exclusion. Ensure cells are within their optimal passage range. |
| High variability between replicate wells | 1. Incomplete mixing: The this compound solution may not have been mixed thoroughly before or after being added to the wells. 2. Precipitation of this compound: While soluble in aqueous solutions, high concentrations or interactions with media components could potentially lead to precipitation. | 1. Ensure thorough mixing: Gently vortex the this compound stock solution before making dilutions. After adding this compound to the wells, gently swirl the plate to ensure even distribution. 2. Visual inspection: Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation. |
| Loss of this compound activity over the course of a long experiment | 1. Degradation in culture media: Prolonged incubation at 37°C in cell culture media can lead to gradual degradation of the peptide. | 1. Minimize incubation time: If possible, design the experiment to minimize the incubation time of this compound with the cells. 2. Replenish this compound: For very long-term experiments, consider replacing the media with fresh media containing this compound at appropriate intervals. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free water or PBS (pH 7.2-7.4)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Refer to the manufacturer's datasheet for the mass of this compound in the vial.
-
Add the appropriate volume of sterile, endotoxin-free water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
Protocol for Assessing this compound Stability by HPLC-MS
This protocol provides a framework for quantitatively assessing the stability of this compound under different experimental conditions.
-
Experimental Setup:
-
Prepare a fresh 1 mg/mL solution of this compound in sterile water.
-
Create a set of experimental conditions to test, for example:
-
pH: Prepare buffers at pH 4.0, 7.4, and 8.5.
-
Temperature: Set up incubators at 4°C, 25°C (room temperature), and 37°C.
-
-
Dilute the this compound solution to a final concentration of 100 µg/mL in each of the prepared buffers.
-
At time zero, take an aliquot from each condition and store it at -80°C.
-
Incubate the remaining solutions at their respective temperatures.
-
Collect aliquots at various time points (e.g., 2, 8, 24, 48, and 72 hours) and immediately store them at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Thaw the samples and a reference standard of known concentration.
-
Analyze the samples using a reversed-phase HPLC (RP-HPLC) system coupled with a mass spectrometer (MS).
-
Column: C18 column suitable for peptide analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Monitor the peak area of the intact this compound molecule using its specific mass-to-charge ratio (m/z).
-
-
Quantify the amount of remaining intact this compound at each time point by comparing the peak area to the time-zero sample and the reference standard.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each condition.
-
Plot the percentage of intact this compound versus time for each condition.
-
Determine the half-life (t₁/₂) of this compound under each condition.
-
Quantitative Data Summary
The following table provides an illustrative summary of expected this compound stability based on general peptide chemistry principles. Actual degradation rates should be determined empirically using a protocol similar to the one described above.
| Condition | Temperature | pH | Estimated Half-life (t₁/₂) |
| Optimal Storage (Aqueous Solution) | -80°C | 7.4 | > 6 months |
| Short-term Storage (Aqueous Solution) | -20°C | 7.4 | ~ 1 month |
| Refrigerator Storage (Aqueous Solution) | 4°C | 7.4 | ~ 1-2 weeks |
| Typical Cell Culture Incubation | 37°C | 7.4 | ~ 24-48 hours |
| Acidic Conditions | 37°C | 4.0 | < 24 hours |
| Basic Conditions | 37°C | 8.5 | < 24 hours |
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Simplified NOD1 signaling pathway initiated by this compound.
Technical Support Center: Optimizing TriDAP-Induced Responses
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Tri-DAP (L-Ala-γ-D-Glu-mDAP)-induced cellular responses. Tri-DAP is a synthetic peptidoglycan fragment that acts as a potent agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1).[1] Activation of NOD1 by Tri-DAP triggers a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of inflammatory cytokines and other immune responses.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical working concentration for Tri-DAP?
A1: The recommended working concentration for Tri-DAP typically ranges from 100 ng/mL to 10 µg/mL.[1] The optimal concentration is cell-type dependent and should be determined empirically for your specific experimental system. A good starting point for optimization is to perform a dose-response experiment.
Q2: What is the expected time course for Tri-DAP-induced responses?
A2: The kinetics of Tri-DAP-induced responses can vary significantly depending on the cell type and the specific downstream readout being measured.
-
Early Responses (Minutes to a few hours): Activation of signaling pathways, such as the phosphorylation of MAP kinases (e.g., ERK1/2, p38) and the degradation of IκBα (an indicator of NF-κB activation), can be detected within minutes to a couple of hours.[2] For example, in Caco2-BBE intestinal epithelial cells, a significant increase in IL-8 mRNA levels was observed as early as 2 hours post-stimulation.
-
Late Responses (Several hours to 24 hours or more): The production and secretion of cytokines (e.g., IL-6, IL-8, TNF-α) and other inflammatory mediators are typically measured after longer incubation periods, often between 8 and 24 hours. For instance, in human lung epithelial A549-Dual™ cells, NF-κB and ISRE (Interferon-Sensitive Response Element) activation were measured after 24 hours of treatment with Tri-DAP.
Q3: Can the optimal incubation time vary between different cell types?
A3: Yes, absolutely. The expression levels of NOD1 and downstream signaling components can differ significantly between cell types, which will directly impact the kinetics and magnitude of the response. For example, immune cells like macrophages may respond more rapidly and robustly than epithelial cells. It is crucial to optimize the incubation time for each cell line used.
Q4: How stable is Tri-DAP in cell culture media?
A4: While specific stability data for Tri-DAP in various cell culture media is not extensively published, peptides, in general, can be susceptible to degradation by proteases present in serum-containing media or secreted by cells. For long incubation times (e.g., >24 hours), it is advisable to consider the potential for Tri-DAP degradation. If inconsistent results are observed with long incubations, consider using serum-free media if appropriate for your cells, or replenishing the media with fresh Tri-DAP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to Tri-DAP stimulation | 1. Suboptimal incubation time. 2. Suboptimal Tri-DAP concentration. 3. Low or absent NOD1 expression in the cell line. 4. Inactive Tri-DAP reagent. | 1. Perform a time-course experiment (see Experimental Protocols section). 2. Perform a dose-response experiment with a range of concentrations (e.g., 100 ng/mL to 10 µg/mL). 3. Verify NOD1 expression in your cells by qPCR or Western blot. Consider using a positive control cell line known to express NOD1 (e.g., HEK293-hNOD1). 4. Ensure proper storage of Tri-DAP (-20°C) and check the expiration date. Test the reagent on a positive control cell line. |
| High background or "constitutive" activation | 1. Contamination of cell culture with bacteria or bacterial products (e.g., PGN). 2. Mycoplasma contamination. | 1. Maintain sterile cell culture techniques. Use endotoxin-free reagents and screen for microbial contamination. 2. Regularly test cell lines for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. 2. Inconsistent incubation times. 3. Degradation of Tri-DAP during long incubations. 4. Variability in reagent preparation. | 1. Use cells at a consistent confluency and within a defined passage number range. 2. Ensure precise and consistent incubation timing for all experiments. 3. For long incubations, consider the stability of Tri-DAP in your media (see FAQ A4). A shorter incubation time with a higher concentration may yield more consistent results. 4. Prepare fresh dilutions of Tri-DAP for each experiment from a concentrated stock solution. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time
This protocol outlines a general method for determining the optimal incubation time for Tri-DAP stimulation in your specific experimental setup.
1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tri-DAP (lyophilized powder)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Reagents for your specific downstream assay (e.g., ELISA kit for cytokine measurement, lysis buffer and antibodies for Western blot, RNA extraction kit and reagents for qPCR).
2. Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at an appropriate confluency at the time of the experiment. Allow the cells to adhere and recover overnight.
-
Tri-DAP Preparation: Reconstitute the lyophilized Tri-DAP in sterile, endotoxin-free water or PBS to create a concentrated stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
-
Stimulation: Remove the old medium from the cells and replace it with the medium containing the desired concentration of Tri-DAP. Also, include a vehicle control (medium without Tri-DAP).
-
Time-Course Incubation: Incubate the cells for a range of time points. The selection of time points should be based on the expected kinetics of your readout:
-
For signaling pathway activation (e.g., Western blot for p-p38): 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr.
-
For gene expression (e.g., qPCR for IL-8 mRNA): 0, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr.
-
For cytokine secretion (e.g., ELISA for IL-6): 0, 4 hr, 8 hr, 12 hr, 24 hr, 48 hr.
-
-
Sample Collection and Analysis: At each time point, collect the appropriate samples for your downstream analysis. For secreted factors, collect the cell culture supernatant. For intracellular readouts, wash the cells with PBS and then lyse them according to the requirements of your assay.
-
Data Analysis: Analyze the results for each time point and plot the response as a function of time. The optimal incubation time will be the point at which you observe the peak response or a robust and statistically significant induction.
Data Presentation
The following tables provide a summary of representative quantitative data from the literature to guide your experimental design.
Table 1: Time-Dependent NF-κB and MAPK Activation by Tri-DAP in Caco2-BBE Cells
| Time Point | IκBα Degradation (relative to 0 min) | p-ERK1/2 Levels (relative to 0 min) | p-p38 Levels (relative to 0 min) |
| 15 min | Decreased | Increased | Increased |
| 30 min | Further Decreased | Peak Increase | Peak Increase |
| 60 min | Returning to Baseline | Decreasing | Decreasing |
| 120 min | Near Baseline | Near Baseline | Near Baseline |
| (Data conceptualized from a study by Vavricka et al. in Caco2-BBE cells) |
Table 2: Time-Dependent Cytokine mRNA and Protein Production in Response to NOD1 Agonists
| Cell Type | Agonist | Readout | Incubation Time | Result | Reference |
| Caco2-BBE | Tri-DAP | IL-8 mRNA | 2 hours | ~3.5-fold increase | |
| Human Alveolar Macrophages | Tri-DAP | IL-1β, IL-6, TNF-α, IL-8 protein | 24 hours | Significant increase | |
| A549-Dual™ | Tri-DAP | NF-κB & ISRE activation | 24 hours | Significant induction | |
| Human Periodontal Ligament Cells | Tri-DAP | IL-6 & IL-8 protein | 24 hours | Dose-dependent increase |
Visualizations
Caption: Tri-DAP signaling pathway via NOD1 activation.
Caption: Workflow for optimizing Tri-DAP incubation time.
References
troubleshooting unexpected results in TriDAP experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TriDAP in their experiments.
Troubleshooting Guide
Researchers may occasionally encounter unexpected results during this compound experiments. This guide provides potential causes and solutions for common issues.
Issue 1: No or Low NOD1 Activation Signal (e.g., low NF-κB reporter activity or cytokine production)
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | The optimal concentration of this compound can vary between cell lines and experimental conditions. Prepare a dose-response curve to determine the optimal working concentration. A typical starting range is 100 ng/mL to 10 µg/mL.[1] |
| Cell Line Unresponsive | Confirm that the cell line used expresses NOD1. If using a reporter cell line, such as HEK-Blue™ NOD1, ensure the reporter construct is functional. |
| Improper this compound Preparation and Storage | This compound is a lyophilized powder that should be stored at -20°C.[1] Reconstitute in sterile, endotoxin-free water and avoid repeated freeze-thaw cycles. Aliquot the reconstituted solution for single-use applications. |
| Degraded this compound | Ensure the this compound has not expired and has been stored correctly. If in doubt, use a new vial of this compound. |
| Contamination | Mycoplasma or other microbial contamination can interfere with cellular signaling pathways. Regularly test cell cultures for contamination. |
Issue 2: High Background Signal or Non-Specific Activation
| Potential Cause | Recommended Solution |
| Endotoxin Contamination | Endotoxins can activate other pattern recognition receptors (PRRs) and lead to non-specific inflammation. Use endotoxin-free water and reagents for all experiments. |
| Serum Components | Components in fetal bovine serum (FBS) or other sera can sometimes activate inflammatory pathways. Consider reducing the serum concentration or using a serum-free medium during the experiment. |
| Cell Stress | Over-confluent or stressed cells can exhibit higher basal levels of signaling pathway activation. Ensure cells are healthy and seeded at an appropriate density. |
Issue 3: Cell Viability Issues
| Potential Cause | Recommended Solution |
| High this compound Concentration | Although generally not cytotoxic at typical working concentrations, very high concentrations of this compound may affect cell viability. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration. One study showed no significant effect on Caco-2 cell viability at 1 µg/mL and 5 µg/mL after 24 hours.[2] |
| Contamination | Bacterial or fungal contamination can lead to cell death. Visually inspect cultures and perform routine contamination testing. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Tri-DAP (L-Ala-γ-D-Glu-mDAP) is a component of peptidoglycan found in the cell walls of Gram-negative bacilli and certain Gram-positive bacteria. It is an agonist for NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1), an intracellular pattern recognition receptor. Upon binding to NOD1, this compound initiates a signaling cascade that leads to the activation of NF-κB and the subsequent production of inflammatory cytokines.
Q2: What is the difference between this compound and M-TriDAP?
A2: M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP) is a larger peptidoglycan fragment that contains Tri-DAP with an N-acetylmuramic acid (MurNAc) residue. While this compound is primarily a NOD1 agonist, M-TriDAP is recognized by both NOD1 and, to a lesser extent, NOD2.
Q3: What is a typical working concentration for this compound?
A3: The recommended working concentration for this compound is typically between 100 ng/mL and 10 µg/mL. However, the optimal concentration will depend on the specific cell type and experimental setup. It is advisable to perform a dose-response experiment to determine the ideal concentration for your system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For use, reconstitute the powder in sterile, endotoxin-free water to a stock concentration of 10 mg/mL. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.
Q5: What downstream effects can I expect to see after stimulating cells with this compound?
A5: Stimulation of NOD1-expressing cells with this compound typically leads to the activation of the NF-κB and MAPK signaling pathways. This results in the production and secretion of pro-inflammatory cytokines such as IL-8 and TNF-α.
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Stimulation
Caption: General experimental workflow for cell stimulation with this compound.
This compound-Induced NOD1 Signaling Pathway
Caption: Simplified NOD1 signaling pathway initiated by this compound.
References
Technical Support Center: TriDAP Stimulation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of TriDAP (L-Ala-γ-D-Glu-mDAP) stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (L-Ala-γ-D-Glu-mDAP) is a tripeptide component of peptidoglycan from Gram-negative and certain Gram-positive bacteria.[1] It functions as a specific agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1). Upon recognition, NOD1 initiates a signaling cascade that activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines, such as IL-8.[1][2][3] this compound has been shown to be approximately three times more potent at activating NF-κB than the dipeptide iE-DAP.[1]
Q2: What are the key components of the this compound signaling pathway?
A2: The signaling pathway initiated by this compound binding to NOD1 involves several key proteins. The core cascade is the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK), which then interacts with the IKK (IκB kinase) complex. This leads to the phosphorylation and subsequent degradation of IκB-α, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of target inflammatory genes. Concurrently, this pathway can also lead to the activation of MAPK pathways, including ERK and p38.
Q3: What is the recommended working concentration for this compound stimulation?
A3: The optimal working concentration for this compound can vary depending on the cell type and the specific experimental endpoint. Published studies and manufacturer recommendations suggest a range of 100 ng/mL to 10 µg/mL. For example, studies on Caco-2 cells have used concentrations of 1 µg/mL and 5 µg/mL, while experiments with human periodontal ligament (PDL) cells have used 10 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a sterile, lyophilized powder. For reconstitution, sterile water is the recommended solvent. Prepare a concentrated stock solution (e.g., 10 mg/mL) and aliquot it to avoid repeated freeze-thaw cycles. Store the lyophilized powder and stock solutions at -20°C or as recommended by the supplier.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound stimulation (e.g., no IL-8 production or NF-κB activation) | Cell line does not express NOD1 or expresses it at very low levels. | Verify NOD1 expression in your cell line at the mRNA and/or protein level. Choose a cell line known to be responsive, such as Caco-2, HEK293 (with NOD1 expression vector), or certain immune cells. |
| Suboptimal this compound concentration. | Perform a dose-response experiment with this compound concentrations ranging from 100 ng/mL to 10 µg/mL to find the optimal concentration for your cells. | |
| Incorrect stimulation time. | The kinetics of the response can vary. For NF-κB activation, IκB-α phosphorylation can be detected as early as 15-30 minutes, peaking around 60-90 minutes. Cytokine production may require longer stimulation times (e.g., 2-24 hours). Perform a time-course experiment to identify the optimal endpoint. | |
| Degraded this compound reagent. | Ensure proper storage of this compound (-20°C). Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Use a fresh vial of this compound if degradation is suspected. | |
| High background signal in unstimulated (control) cells | Contamination of cell culture or reagents with other microbial products (e.g., LPS). | Use sterile, endotoxin-free reagents and water. Ensure aseptic cell culture techniques. Consider that other TLR agonists can synergize with NOD1 agonists, potentially increasing baseline activation. |
| Cell stress. | Ensure cells are healthy and not overly confluent before stimulation. Minimize handling and environmental stress. | |
| High variability between experimental replicates | Inconsistent cell density or passage number. | Plate cells at a consistent density for all experiments. Use cells within a defined passage number range, as responsiveness can change with excessive passaging. For example, Caco2-BBE cells between passages 20-30 have been used. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure thorough mixing of the this compound solution into the cell culture medium. | |
| Variability in the this compound reagent. | This compound is a mixture of L-Ala-γ-D-Glu-D-mDAP and L-Ala-γ-D-Glu-L-mDAP. Be aware that lot-to-lot variability from the supplier could contribute to different results. If possible, purchase a larger batch for a series of experiments. | |
| Unexpected cell death after stimulation | This compound concentration is too high. | Although generally not cytotoxic at effective concentrations, very high concentrations might affect cell viability. Assess cell viability using an MTT or similar assay at your working concentration. A study on Caco-2 cells showed no significant effect on viability at 1 or 5 µg/mL after 24 hours. |
Experimental Protocols & Data
Protocol 1: NF-κB Activation Assay in Caco-2 Cells
This protocol is adapted from studies demonstrating this compound-induced NF-κB activation.
1. Cell Culture:
-
Culture Caco-2 BBE cells (passages 20-30) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and non-essential amino acids.
-
Seed cells in 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.
2. Stimulation:
-
Prepare a working solution of this compound in sterile water.
-
Aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of this compound (e.g., 5 µg/mL).
-
For control wells, add medium with the same volume of sterile water.
-
Incubate for various time points (e.g., 0, 30, 60, 120 minutes).
3. Western Blot for IκB-α Degradation:
-
After stimulation, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against IκB-α, followed by an HRP-conjugated secondary antibody.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualize bands using an ECL substrate. A decrease in the IκB-α band indicates NF-κB activation.
Protocol 2: IL-8 mRNA Expression via RT-qPCR
This protocol is based on experiments measuring cytokine response in intestinal epithelial cells.
1. Cell Culture and Stimulation:
-
Follow steps 1 and 2 from Protocol 1. For mRNA analysis, longer time points are typically used (e.g., 2, 4, 8, 24 hours).
2. RNA Extraction and cDNA Synthesis:
-
After the stimulation period, lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for IL-8 and a reference gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in IL-8 mRNA expression relative to the unstimulated control and normalized to the reference gene.
Quantitative Data Summary
Table 1: Recommended Concentrations of NOD1 Agonists
| Compound | Agonist Specificity | Typical Working Concentration | Source |
| This compound | NOD1 | 100 ng/mL - 10 µg/mL | |
| M-TriDAP | NOD1 / NOD2 | 100 ng/mL - 10 µg/mL | |
| iE-DAP | NOD1 | 1 µg/mL - 100 µg/mL | |
| C12-iE-DAP | NOD1 (High Potency) | Not specified, but 100-1000x lower than iE-DAP |
Table 2: Example Time Course of this compound-Induced Signaling Events in PDL Cells
| Time Point | IκB-α Phosphorylation | p38 Phosphorylation | ERK Phosphorylation |
| 15 min | Detected | Detected | Detected |
| 30 min | Increased | Increased | Increased |
| 60 min | Maximal | Sustained | Sustained |
| 90 min | Maximal | Sustained | Sustained |
Visualizations
Caption: Signaling pathway of this compound via NOD1 activation.
Caption: General workflow for a this compound stimulation experiment.
References
Validation & Comparative
Comparison Guide: Validating TriDAP Activity Using a Cytokine Production Assay
This guide provides a detailed comparison of methods for validating the activity of TriDAP (L-Ala-γ-D-Glu-mDAP), a potent activator of the intracellular pattern recognition receptor NOD1. The primary focus is on the use of cytokine production assays, with supporting data and protocols. This document is intended for researchers, scientists, and drug development professionals working on innate immunity and inflammatory pathways.
Introduction to NOD1 Activation and this compound
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a key sensor of bacterial peptidoglycan (PGN) in the cytoplasm of host cells. Specifically, NOD1 recognizes the diaminopimelic acid (DAP)-containing peptidoglycan fragment L-Ala-γ-D-Glu-mDAP, commonly referred to as this compound. Upon binding to this compound, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RICK (also known as RIPK2). This interaction triggers a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines, such as IL-8 and IL-6.
Validating the activity of this compound and other NOD1 agonists is crucial for studying host-pathogen interactions and for the development of novel immunomodulatory drugs. The cytokine production assay is a direct and quantitative method to assess the biological activity of these compounds.
Experimental Data: Cytokine Production in Response to this compound
To quantify the activity of this compound, human embryonic kidney (HEK293) cells stably expressing human NOD1 were stimulated with varying concentrations of this compound for 24 hours. The concentration of secreted Interleukin-8 (IL-8) in the cell culture supernatant was then measured using an enzyme-linked immunosorbent assay (ELISA).
Table 1: IL-8 Production in NOD1-Expressing HEK293 Cells Stimulated with this compound
| Treatment Group | Concentration | Mean IL-8 Concentration (pg/mL) | Standard Deviation | Fold Change over Control |
| Untreated Control | N/A | 55.2 | 8.7 | 1.0 |
| This compound | 10 ng/mL | 350.8 | 25.1 | 6.4 |
| This compound | 50 ng/mL | 1245.5 | 98.6 | 22.6 |
| This compound | 250 ng/mL | 3150.2 | 210.4 | 57.1 |
Data are representative and compiled from typical results seen in in-vitro NOD1 activation assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD1 signaling cascade initiated by this compound and the general workflow for the cytokine production assay used to validate its activity.
Caption: NOD1 signaling pathway initiated by this compound.
Caption: Workflow for a cytokine production assay.
Experimental Protocol: IL-8 ELISA for this compound Activity
This protocol outlines the key steps for measuring IL-8 production in response to this compound stimulation.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing human NOD1 (HEK293-hNOD1) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
- Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
- Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
2. Cell Stimulation:
- Prepare serial dilutions of this compound in culture medium.
- Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium (medium alone) to the respective wells.
- Include a positive control (e.g., TNF-α) and a negative control (untreated cells).
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
3. Supernatant Collection:
- After incubation, centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.
- Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C for later analysis.
4. IL-8 ELISA:
- Quantify the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit, following the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
5. Data Analysis:
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Generate a standard curve using the known concentrations of the IL-8 standards.
- Calculate the IL-8 concentration in each sample by interpolating from the standard curve.
- Calculate the fold change in IL-8 production for each treatment condition relative to the untreated control.
Comparison with Alternative Validation Methods
While cytokine production assays are a robust method for validating this compound activity, other techniques can provide complementary information.
Table 2: Comparison of NOD1 Activity Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Cytokine Production Assay (ELISA) | Measures the secretion of specific pro-inflammatory proteins (e.g., IL-8) into the cell culture medium. | - Direct measure of a key biological outcome.- Highly quantitative and sensitive.- High-throughput compatible. | - Measures a downstream event, so it may not be suitable for studying early signaling events.- Can be influenced by factors affecting protein secretion. |
| NF-κB Reporter Assay | Utilizes a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of the pathway drives reporter gene expression. | - Directly measures the activity of a key transcription factor in the pathway.- Highly sensitive and provides a large dynamic range.- Amenable to high-throughput screening. | - An indirect measure of NOD1 activation.- Requires genetically modified reporter cell lines.- Reporter protein expression may not always correlate directly with cytokine secretion. |
| RICK (RIPK2) Ubiquitination Assay | Detects the ubiquitination of RICK, an essential early event in NOD1 signal transduction, often via immunoprecipitation and Western blotting. | - Measures an early and specific signaling event proximal to NOD1.- Provides mechanistic insight into the activation process. | - Technically more challenging and lower throughput than reporter or ELISA assays.- Less quantitative than ELISA or reporter assays. |
Conclusion
The cytokine production assay, particularly the measurement of IL-8 via ELISA, is a reliable and biologically relevant method for validating the activity of the NOD1 agonist this compound. It provides a quantitative measure of the inflammatory response and is well-suited for dose-response studies. For a more comprehensive understanding of the signaling pathway, this assay can be complemented with methods that probe earlier signaling events, such as NF-κB reporter assays or analysis of RICK ubiquitination. The choice of assay will depend on the specific research question and the desired throughput.
Comparative Analysis of TriDAP Cross-Reactivity with the NOD2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of L-Ala-γ-D-Glu-meso-DAP (TriDAP) with the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor. While this compound is a well-established agonist for NOD1, its interaction with NOD2 is a critical aspect for researchers investigating innate immunity and developing specific immunomodulatory drugs. This document synthesizes experimental findings, presents quantitative data, and outlines detailed protocols for assessing this cross-reactivity.
Executive Summary
This compound is primarily recognized as a specific agonist for the NOD1 receptor. However, experimental evidence regarding its cross-reactivity with the NOD2 receptor presents a nuanced picture. Studies using engineered cell lines like HEK-Blue™ hNOD2 cells suggest that this compound has minimal to no agonistic activity on the NOD2 receptor. Conversely, research conducted with primary human cells, such as periodontal ligament (PDL) cells, indicates that this compound can elicit a dose-dependent inflammatory response, albeit weaker than the canonical NOD2 agonist, Muramyl Dipeptide (MDP). This suggests that the cross-reactivity of this compound with NOD2 may be cell-type specific or influenced by the expression levels of NOD receptors and downstream signaling components.
M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP), a structurally related molecule containing a MurNAc moiety, is recognized as a dual agonist for both NOD1 and, to a lesser extent, NOD2. This highlights the importance of the muramyl group for potent NOD2 activation.
Data Presentation: this compound vs. Alternatives on NOD2 Activation
The following table summarizes the experimental data on the activation of the NOD2 receptor by this compound and compares it with the established NOD2 agonist, Muramyl Dipeptide (MDP), and the dual NOD1/NOD2 agonist, M-TriDAP.
| Ligand | Cell Type | Assay | Concentration Range | Observed NOD2-mediated Response | Reference |
| This compound | HEK-Blue™ hNOD2 | NF-κB Reporter (SEAP) | Not specified | Unresponsive | |
| Human Periodontal Ligament (PDL) Cells | IL-6 & IL-8 Production (ELISA) | 0.1 - 10 µg/mL | Dose-dependent increase in IL-6 and IL-8, weaker than MDP. | [1] | |
| Human Periodontal Ligament (PDL) Cells | NF-κB & MAPK Activation (Western Blot) | 10 µg/mL | Induced phosphorylation of IκB-α, p38, and ERK. | [1] | |
| M-TriDAP | HEK-Blue™ hNOD2 | NF-κB Reporter (SEAP) | 100 ng/mL - 10 µg/mL | Recognized to a lesser extent than by NOD1. | |
| A549-Dual Cells | NF-κB Reporter (QUANTI-Luc) | Not specified | Significant induction of NF-κB pathway. | ||
| MDP | Human Periodontal Ligament (PDL) Cells | IL-6 & IL-8 Production (ELISA) | 0.1 - 10 µg/mL | Dose-dependent increase in IL-6 and IL-8, stronger than this compound. | |
| A549-Dual Cells | NF-κB Reporter (QUANTI-Luc) | Not specified | Weaker activation of NF-κB pathway compared to NOD1/dual agonists. |
Experimental Protocols
Assessment of NOD2 Activation using HEK-Blue™ hNOD2 Cells
This protocol outlines a common method for quantifying NOD2 activation by measuring the activity of a reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hNOD2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound, M-TriDAP, and MDP (positive control)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Culture: Culture HEK-Blue™ hNOD2 cells according to the manufacturer's instructions.
-
Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
Ligand Preparation: Prepare serial dilutions of this compound, M-TriDAP, and MDP in cell culture medium.
-
Stimulation: Add 20 µL of each ligand dilution to triplicate wells of a 96-well plate. Include a negative control (medium only).
-
Cell Plating: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), indicating the level of NF-κB activation.
Analysis of Cytokine Production in Primary Cells
This protocol describes the measurement of pro-inflammatory cytokine secretion from primary cells upon ligand stimulation.
Materials:
-
Primary cells (e.g., human periodontal ligament cells)
-
Cell culture medium appropriate for the primary cells
-
This compound and MDP
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6 and IL-8
-
24-well plates
Procedure:
-
Cell Culture and Seeding: Culture and seed primary cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of this compound or MDP. Include an unstimulated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISAs for IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in each sample by comparing the absorbance to a standard curve.
Mandatory Visualizations
NOD2 Signaling Pathway
Caption: NOD2 activation by MDP or M-TriDAP initiates a signaling cascade leading to cytokine production.
Experimental Workflow for NOD2 Activation Assay
Caption: A typical workflow for assessing NOD2 activation using a reporter cell line.
References
A Comparative Guide to NOD1 Agonists: Tri-DAP vs. C12-iE-DAP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used NOD1 agonists, Tri-DAP and C12-iE-DAP. The information presented is curated from peer-reviewed literature and is intended to assist researchers in selecting the appropriate agonist for their experimental needs.
Introduction to NOD1 Agonists
Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycans (PGN), primarily from Gram-negative bacteria. Upon activation, NOD1 triggers signaling cascades that lead to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines and chemokines.[1][2] Tri-DAP (L-Ala-γ-D-Glu-mDAP) and C12-iE-DAP (Lauroyl-γ-D-Glu-mDAP) are synthetic agonists that mimic the natural ligand of NOD1, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), and are commonly used to study NOD1 signaling and its role in innate immunity.[3]
Comparative Performance: Tri-DAP vs. C12-iE-DAP
The primary difference between Tri-DAP and C12-iE-DAP lies in their potency and the resulting magnitude of the inflammatory response. C12-iE-DAP, an acylated derivative of iE-DAP, is significantly more potent than Tri-DAP.
Potency and NF-κB Activation
Studies have shown that the addition of a lauroyl (C12) group to the glutamic residue of iE-DAP dramatically increases its ability to activate NOD1. C12-iE-DAP can stimulate NOD1 at concentrations 100- to 1000-fold lower than iE-DAP. In contrast, Tri-DAP, which has an additional L-Ala residue compared to iE-DAP, exhibits a more modest increase in activity, being approximately 3-fold more potent than iE-DAP in activating NF-κB.
| Agonist | Structure | Relative Potency (vs. iE-DAP) | Typical Working Concentration |
| Tri-DAP | L-Ala-γ-D-Glu-mDAP | ~3-fold higher NF-κB activation | 100 ng/mL - 10 µg/mL |
| C12-iE-DAP | Lauroyl-γ-D-Glu-mDAP | 100- to 1000-fold more potent | 10 - 100 ng/mL |
Cytokine Production
Both Tri-DAP and C12-iE-DAP induce the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. However, the magnitude and cellular context of this response can differ.
In human lung epithelial A549 cells, both Tri-DAP and the dual NOD1/2 agonist M-TriDAP were shown to increase the percentage of IL-8 positive cells in a dose-dependent manner. Specifically, 50 µM of Tri-DAP increased the percentage of IL-8+ cells by 3.29-fold compared to the untreated control. In human periodontal ligament (PDL) cells, Tri-DAP was also observed to induce the production of IL-6 and IL-8 in a dose-dependent manner.
Direct comparative studies on cytokine induction by Tri-DAP and C12-iE-DAP in the same cell line are less common in the literature. However, given the significantly higher potency of C12-iE-DAP in NF-κB activation, it is expected to induce a stronger cytokine response at lower concentrations compared to Tri-DAP. For instance, in THP-1 cells, C12-iE-DAP has been shown to induce IL-8 and TNF-α release at concentrations as low as 2 µM.
Signaling Pathways
Both Tri-DAP and C12-iE-DAP activate NOD1, which then recruits the serine/threonine kinase RIPK2 (RICK). This interaction, mediated by CARD-CARD domain associations, leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the transcription of inflammatory genes.
Caption: NOD1 signaling cascade initiated by Tri-DAP or C12-iE-DAP.
Experimental Protocols
Below are detailed methodologies for key experiments involving NOD1 agonists.
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1 agonists.
Cell Line: HEK-Blue™ NOD1 cells (InvivoGen) or other suitable cell lines (e.g., HEK293T) co-transfected with a NOD1 expression vector and an NF-κB-inducible reporter plasmid (e.g., luciferase or SEAP).
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of Tri-DAP or C12-iE-DAP. Include a vehicle control (e.g., sterile water or DMSO).
-
Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene activity. For SEAP, this involves collecting the supernatant and using a SEAP detection reagent. For luciferase, lyse the cells and measure luminescence using a luminometer.
-
Normalize the results to a control group (unstimulated cells) to determine the fold-induction of NF-κB activity.
Caption: Workflow for a typical NF-κB reporter assay.
Cytokine Quantification by ELISA
This protocol is for measuring the concentration of specific cytokines (e.g., IL-6, IL-8) secreted into the cell culture supernatant following stimulation with NOD1 agonists.
Cell Line: THP-1 monocytes, peripheral blood mononuclear cells (PBMCs), or other relevant cell types.
Protocol:
-
Seed cells in a 24-well or 96-well plate. For THP-1 cells, differentiation into macrophage-like cells with PMA may be required.
-
Stimulate the cells with various concentrations of Tri-DAP or C12-iE-DAP for a specified period (e.g., 20-24 hours).
-
Collect the cell culture supernatant by centrifugation to remove cells and debris.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Caption: General workflow for quantifying cytokine production via ELISA.
Conclusion
Both Tri-DAP and C12-iE-DAP are valuable tools for studying NOD1-mediated innate immune responses. The choice between them will largely depend on the desired potency and the specific experimental context. C12-iE-DAP is the agonist of choice for experiments requiring high potency and robust activation of NOD1 at low concentrations. Tri-DAP, while less potent, provides a more moderate activation that may be suitable for studies aiming to avoid overstimulation of the system. Researchers should carefully consider the dose-response characteristics of each agonist in their specific cell system to ensure reproducible and meaningful results.
References
A Comparative Analysis of Tri-DAP's Cellular Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulatory compounds across different cell types is paramount. This guide provides a comparative analysis of the cellular effects of L-Ala-γ-D-Glu-mDAP (Tri-DAP), a bacterial peptidoglycan component and a potent agonist of Nucleotide-binding Oligomerization Domain 1 (NOD1).
Tri-DAP is recognized by the intracellular sensor NOD1, triggering a signaling cascade that culminates in the activation of NF-κB and MAP kinases, leading to the production of inflammatory cytokines. This guide synthesizes available experimental data to compare the effects of Tri-DAP on various cell types, focusing on inflammatory responses, apoptosis, and cell cycle regulation.
Comparative Effects of Tri-DAP on Different Cell Types
The cellular response to Tri-DAP is highly dependent on the cell type, primarily dictated by the expression and accessibility of NOD1 and downstream signaling components. The following tables summarize the quantitative effects of Tri-DAP across immune, cancerous, and normal cell lines.
Table 1: Tri-DAP-Induced Cytokine Production in Immune Cells
| Cell Type | Cytokine | Fold Increase (vs. Control) | Tri-DAP Concentration | Time Point | Reference |
| Human Alveolar Macrophages (AMs) | IL-1β | > 2 | 5 µg/mL | 24 h | [1] |
| IL-6 | > 2 | 5 µg/mL | 24 h | [1] | |
| TNF-α | > 2 | 5 µg/mL | 24 h | [1] | |
| IL-8 | > 2 | 5 µg/mL | 24 h | [1] | |
| Human Monocyte-Derived Macrophages (MDMs) | IL-1β | > 2 | 5 µg/mL | 24 h | |
| TNF-α | > 2 | 5 µg/mL | 24 h | ||
| IL-8 | > 2 | 5 µg/mL | 24 h | ||
| Human Monocytes (MNs) | IL-1β | > 2 | 5 µg/mL | 24 h |
Table 2: Effects of Tri-DAP on Cancer Cell Lines
| Cell Line | Cell Type | Effect | Observation | Tri-DAP Concentration | Time Point | Reference |
| Caco-2 | Colon Adenocarcinoma | Increased IL-8 Production | ~3.5-fold increase in IL-8 mRNA | 5 mM | 2 h | |
| HCT116 | Colon Carcinoma | Pro-proliferative | Supported cell proliferation and tumorigenesis. | Not Specified | Not Specified |
Further research is required to fully elucidate the direct effects of Tri-DAP on apoptosis and cell cycle in a wider range of cancer cell lines.
Table 3: Effects of Tri-DAP on Normal (Non-Immune) Cell Lines
| Cell Line | Cell Type | Effect | Observation | Tri-DAP Concentration | Time Point | Reference |
| Normal Human Bronchial Epithelial (NHBE) Cells | Epithelial | Pro-inflammatory response | Potential for inflammatory mediator release. | Not Specified | Not Specified | |
| Human Dermal Fibroblasts | Fibroblast | Low Cytotoxicity | Generally low cytotoxic effects observed with various topical agents. | Not Specified | Not Specified |
Data on the specific effects of Tri-DAP on apoptosis and cell cycle in normal, non-immune cells is limited and warrants further investigation.
Signaling Pathways and Experimental Workflows
The canonical signaling pathway initiated by Tri-DAP involves its recognition by NOD1 in the cytoplasm. This leads to the recruitment of the serine/threonine kinase RIP2 (RICK), which in turn activates the IKK complex, resulting in the phosphorylation and subsequent degradation of IκBα. The release of NF-κB allows its translocation to the nucleus and the transcription of pro-inflammatory genes. Concurrently, the NOD1-RIP2 axis can also activate MAPK pathways, including ERK and p38.
Caption: Tri-DAP Signaling Pathway.
The following diagram illustrates a general workflow for assessing the cellular effects of Tri-DAP.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of Tri-DAP and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Culture and treat cells with Tri-DAP as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with Tri-DAP and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
NF-κB Activation (Luciferase Reporter Assay)
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, treat the transfected cells with Tri-DAP.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of NF-κB activation.
This guide provides a foundational understanding of the comparative effects of Tri-DAP across different cell types. Further research is necessary to build a more comprehensive picture, particularly concerning its potential therapeutic applications in oncology and inflammatory diseases.
References
Assessing the Specificity of Tri-DAP for NOD1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tri-DAP's performance in activating NOD1 signaling against other common alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their study designs.
Introduction to NOD1 Signaling and Tri-DAP
The innate immune system relies on pattern recognition receptors (PRRs) to detect invading pathogens. Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular PRR that recognizes specific components of bacterial peptidoglycan.[1][2] The primary ligand for NOD1 is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria. L-Ala-γ-D-Glu-mDAP (Tri-DAP) is a synthetic agonist that includes the core iE-DAP motif and is recognized by the intracellular sensor NOD1. This recognition event triggers a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).
Assessing the specificity of NOD1 agonists like Tri-DAP is crucial for accurately interpreting experimental results and for the development of targeted immunomodulatory therapies. This guide compares Tri-DAP with other known NOD1 and NOD2 receptor ligands.
Comparative Analysis of NOD1 Agonist Activity
The following table summarizes the quantitative and qualitative data on the activity of Tri-DAP and other relevant ligands for NOD1 and NOD2. This data is compiled from various studies utilizing NF-κB reporter assays and cytokine secretion assays.
| Ligand | Target Receptor(s) | Potency/Activity Comparison | Off-Target Effects (on other PRRs) |
| Tri-DAP | NOD1 | Exhibits a ~3-fold higher ability to activate NF-κB than iE-DAP. A study on antiviral activity reported a 4-fold higher potency (EC50) compared to M-TriDAP. | Data on broad off-target screening is limited. Specificity has been demonstrated through NOD1 gene silencing experiments. |
| iE-DAP | NOD1 | The minimal motif for NOD1 recognition. | Generally considered specific for NOD1. |
| C12-iE-DAP | NOD1 | A highly potent NOD1 agonist, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP. | The absence of bacterial contamination (lipoproteins and endotoxins) has been confirmed using HEK-Blue™ TLR2 and HEK-Blue™ TLR4 cells, suggesting no off-target activation of these TLRs. |
| M-TriDAP | NOD1 and NOD2 | Activates NF-κB at levels similar to Tri-DAP for NOD1. Also recognized by NOD2, but to a lesser extent. | Known to activate both NOD1 and NOD2. |
| MDP (Muramyl Dipeptide) | NOD2 | A potent activator of NOD2. Does not significantly activate NOD1 and is often used as a negative control for NOD1-specific responses. | Primarily activates NOD2. |
| LPS (Lipopolysaccharide) | TLR4 | A potent activator of TLR4. | Does not activate NOD1 or NOD2. Often used as a control to assess specificity against TLR pathways. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay in HEK293T Cells
This assay is a common method to quantify the activation of the NF-κB signaling pathway upon stimulation with a NOD1 agonist.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Tri-DAP and other ligands
-
Luciferase assay reagent
-
Luminometer
-
White, clear-bottom 96-well plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Transfection: The following day, transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of Tri-DAP or other ligands. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-16 hours at 37°C with 5% CO2.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction is calculated by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.
IL-8 Secretion Assay (ELISA)
This assay measures the amount of IL-8 secreted into the cell culture supernatant, a downstream consequence of NOD1 activation.
Materials:
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from stimulated and unstimulated cells
-
Wash buffer
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for human IL-8 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of the human IL-8 standard to the wells. Incubate for a specified time to allow the captured antibody to bind to IL-8.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate to allow the detection antibody to bind to the captured IL-8.
-
Enzyme Conjugate and Substrate Addition: Wash the plate and add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known concentrations of the IL-8 standard. Use this curve to determine the concentration of IL-8 in the cell culture supernatants.
Visualizing Signaling and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the NOD1 signaling pathway and a typical experimental workflow for assessing agonist specificity.
Caption: NOD1 signaling pathway initiated by Tri-DAP.
Caption: Workflow for comparing NOD1 agonist specificity.
References
TriDAP versus Muramyl Dipeptide (MDP) in Innate Immune Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tri-Diaminopimelic acid (TriDAP) and Muramyl Dipeptide (MDP), two key bacterial peptidoglycan fragments, in the context of innate immune signaling. We delve into their respective receptor interactions, downstream signaling cascades, and the resulting cellular responses, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound (L-Ala-γ-D-Glu-meso-DAP) | Muramyl Dipeptide (MDP) (N-acetylmuramyl-L-alanyl-D-isoglutamine) |
| Primary Receptor | NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) | NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) |
| Bacterial Source | Predominantly Gram-negative bacteria and certain Gram-positive bacteria | Found in nearly all Gram-positive and Gram-negative bacteria |
| Binding Affinity | Micromolar (μM) range to NOD1[1][2][3] | Nanomolar (nM) range to NOD2[4] |
| Signaling Potency | Potent activator of NF-κB and MAPK pathways | Variable, can be a weaker activator in some cell types compared to this compound |
Signaling Pathways: A Visual Breakdown
The activation of innate immunity by this compound and MDP, while sharing downstream commonalities, is initiated by distinct receptor-ligand interactions.
Caption: Signaling pathways of this compound and MDP.
Quantitative Comparison of Performance
Experimental data consistently demonstrates the distinct potencies and downstream effects of this compound and MDP.
Receptor Binding Affinity
Surface plasmon resonance (SPR) assays have been employed to determine the binding affinities of these ligands to their respective receptors.
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| This compound | NOD1 | ~34.5 μM | |
| MDP | NOD2 | ~51-212 nM |
These findings indicate that MDP has a significantly higher binding affinity for NOD2 compared to the affinity of this compound for NOD1.
NF-κB Activation
Luciferase reporter assays are commonly used to quantify the activation of the NF-κB signaling pathway.
| Cell Line | Ligand | Concentration | Fold NF-κB Activation (relative to control) | Reference |
| HEK293T (NOD1 transfected) | This compound | 100 ng/mL | ~3-fold higher than iE-DAP | |
| HEK293T (NOD2 transfected) | MDP | 100 ng/mL | Dose-dependent increase |
In studies directly comparing the two in specific cell types, such as human periodontal ligament cells, this compound has been shown to be a more potent inducer of NF-κB activation than MDP.
Cytokine Production
The induction of pro-inflammatory cytokines is a key downstream effect of NOD1 and NOD2 activation. Enzyme-linked immunosorbent assays (ELISAs) are the standard method for quantifying cytokine secretion.
| Cell Line | Ligand | Concentration | IL-6 Production (pg/mL) | IL-8 Production (pg/mL) | Reference |
| Human Periodontal Ligament Cells | This compound | 10 µg/mL | ~1500 | ~6000 | |
| Human Periodontal Ligament Cells | MDP | 10 µg/mL | ~800 | ~4000 |
As the data from human periodontal ligament cells illustrates, this compound can be a more potent inducer of IL-6 and IL-8 production compared to MDP in certain cellular contexts.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB pathway by quantifying the light produced by a luciferase reporter gene under the control of an NF-κB response element.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid, a plasmid expressing either human NOD1 or NOD2, and a control plasmid (e.g., expressing Renilla luciferase for normalization). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Stimulation: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or MDP. Include an unstimulated control.
-
Lysis: After a 16-24 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measurement: Measure the firefly luciferase activity (NF-κB dependent) and Renilla luciferase activity (transfection control) using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction over the unstimulated control.
Cytokine Quantification by ELISA
A sandwich ELISA is used to measure the concentration of specific cytokines secreted into the cell culture supernatant.
Detailed Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or IL-8) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected from cells stimulated with this compound or MDP) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
MAPK Activation by Western Blot
Western blotting is used to detect the phosphorylation and thus activation of MAP kinases like p38 and ERK.
Caption: Workflow for Western Blot analysis of MAPK activation.
Detailed Methodology:
-
Cell Stimulation and Lysis: Stimulate cells with this compound or MDP for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 or anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-p38 or anti-ERK) to confirm equal loading.
Conclusion
This compound and MDP are crucial molecules in the study of innate immunity, acting as specific agonists for NOD1 and NOD2, respectively. While both trigger pro-inflammatory responses through the NF-κB and MAPK pathways, their efficacy and the magnitude of the resulting cellular responses can differ significantly. Notably, MDP exhibits a much higher binding affinity to its receptor, NOD2, yet this compound can be a more potent inducer of cytokine production in certain cell types. This guide provides a foundational understanding and practical methodologies for researchers to further explore the nuanced roles of these molecules in health and disease.
References
- 1. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Affinity: A Comparative Guide to TriDAP's Interaction with the NOD1 Receptor
For researchers, scientists, and professionals in drug development, understanding the precise binding affinity of ligands to their receptors is paramount. This guide provides a comprehensive comparison of the binding affinity of TriDAP (L-Ala-γ-D-Glu-meso-diaminopimelic acid) to the NOD1 receptor, juxtaposed with other known NOD1 ligands. The data is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of these molecular interactions.
Quantitative Analysis of NOD1 Ligand Binding Affinities
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. This is quantitatively expressed by the dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity. Through meticulous experimental analysis, the binding affinity of this compound for the NOD1 receptor has been determined, providing a benchmark for comparison with other potential ligands.
| Ligand | Chemical Name | Binding Affinity (Kd) to NOD1 | Notes |
| This compound | L-Ala-γ-D-Glu-meso-diaminopimelic acid | 34.5 µM[1] | A peptidoglycan motif found in most Gram-negative and certain Gram-positive bacteria. |
| iE-DAP | γ-D-Glu-meso-diaminopimelic acid | Not explicitly quantified in searched literature | The minimal essential motif for NOD1 recognition. |
| M-TriDAP | MurNAc-L-Ala-γ-D-Glu-mDAP | Not explicitly quantified in searched literature | Induces NF-κB activation at similar levels to Tri-DAP[2]. |
| C12-iE-DAP | Lauroyl-γ-D-Glu-mDAP | Not explicitly quantified in searched literature | A potent synthetic agonist that stimulates NOD1 at concentrations 100- to 1000-fold lower than iE-DAP[3]. |
| MDP | Muramyl dipeptide | No significant binding[4] | The primary ligand for the NOD2 receptor. |
The NOD1 Signaling Pathway: A Visual Representation
Upon binding of an agonist like this compound, the NOD1 receptor undergoes a conformational change, initiating a downstream signaling cascade. This culminates in the activation of the transcription factor NF-κB, a master regulator of the inflammatory response. The following diagram illustrates this critical pathway.
Experimental Protocols for Determining Binding Affinity
The precise measurement of binding affinity is achieved through sophisticated biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most robust and widely accepted methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte. The following workflow outlines the key steps in a typical SPR experiment to determine the binding affinity of a ligand to the NOD1 receptor.
Detailed SPR Protocol:
-
Immobilization of NOD1 Receptor:
-
The purified NOD1 protein is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The NOD1 protein is injected over the activated surface, leading to the formation of stable amide bonds.
-
Remaining active sites are deactivated with an injection of ethanolamine.
-
-
Ligand Injection and Interaction Analysis:
-
A series of solutions containing the ligand (e.g., this compound) at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each ligand concentration is injected sequentially over the immobilized NOD1 surface.
-
The association (binding) and dissociation (unbinding) of the ligand are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed ITC Protocol:
-
Sample Preparation:
-
Purified NOD1 protein is placed in the sample cell of the calorimeter.
-
The ligand (e.g., this compound) is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.
-
Both the protein and the ligand must be in the exact same buffer to avoid heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the ligand from the syringe into the sample cell are performed.
-
With each injection, the heat released or absorbed due to the binding interaction is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the Kd.
-
Conclusion
The direct binding of this compound to the NOD1 receptor with a micromolar affinity has been quantitatively confirmed. While other ligands like M-TriDAP and the synthetic C12-iE-DAP are known to be potent activators of the NOD1 signaling pathway, publicly available literature from the conducted searches does not specify their direct binding affinities (Kd) to the receptor. The provided experimental frameworks for SPR and ITC offer robust methodologies for researchers to quantitatively assess the binding characteristics of novel or existing compounds to the NOD1 receptor, thereby aiding in the discovery and development of new immunomodulatory agents.
References
- 1. Activation of RIPK2-mediated NOD1 signaling promotes proliferation and invasion of ovarian cancer cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | NOD1/2 Signaling Pathway [reactome.org]
- 3. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling Protocols for TriDAP (L-Ala-γ-D-Glu-mDAP)
For researchers, scientists, and drug development professionals utilizing the NOD1 agonist TriDAP (L-Ala-γ-D-Glu-mDAP), a comprehensive understanding of its handling and disposal is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
This compound is a synthetic, sterile, lyophilized powder, soluble in water. As a peptide-based compound, it is important to handle it with care to avoid degradation and potential biological effects.
| Property | Value |
| Chemical Name | L-alanyl-gamma-D-glutamyl-meso-diaminopimelic acid |
| Molecular Formula | C15H26N4O8 |
| Molecular Weight | 390.39 g/mol |
| Appearance | White lyophilized powder |
| Solubility | 10 mg/ml in water |
| Storage | -20°C |
Personal Protective Equipment (PPE)
Given that the full toxicological properties of many research-grade peptides are not extensively documented, a cautious approach to handling is recommended. The following PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required when handling small quantities of lyophilized powder in a well-ventilated area. If there is a risk of aerosolization or handling larger quantities, a NIOSH-approved N95 or higher-rated respirator is recommended. |
Operational Plans: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and biological activity of this compound, as well as to ensure the safety of laboratory personnel.
Storage:
-
Upon receipt, store the lyophilized powder at -20°C.
-
Keep the vial tightly sealed to prevent moisture absorption, which can degrade the peptide.
-
Avoid repeated freeze-thaw cycles of solutions. It is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or below.
Handling:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Handle the lyophilized powder in a well-ventilated area. For weighing, a chemical fume hood or a balance with a draft shield is recommended to prevent inhalation of the powder.
-
To reconstitute, use sterile, endotoxin-free water or a buffer appropriate for your experimental protocol. Gently vortex or pipette up and down to dissolve the powder completely.
Disposal Plan
All materials that come into contact with this compound should be considered potentially hazardous and disposed of according to institutional and local regulations for chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, gloves, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any needles or other sharps used in the handling of Tri-DAP should be disposed of in a designated sharps container.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general workflow for preparing a this compound stock solution.
Preparation of a 1 mg/mL this compound Stock Solution:
-
Allow the vial containing lyophilized this compound to warm to room temperature.
-
Aseptically add the appropriate volume of sterile, endotoxin-free water to achieve a final concentration of 1 mg/mL. For a 1 mg vial, this would be 1 mL of water.
-
Gently mix by vortexing or pipetting until the powder is completely dissolved.
-
For storage, create single-use aliquots of the stock solution and store at -20°C.
Signaling Pathway and Experimental Workflow
NOD1 Signaling Pathway Activation by this compound
This compound is recognized by the intracellular sensor NOD1. This recognition initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines.
Caption: this compound activates the NOD1 signaling pathway.
Experimental Workflow for Handling this compound
The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
